S-Glycolylglutathione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50409-85-3 |
|---|---|
Molecular Formula |
C12H19N3O8S |
Molecular Weight |
365.36 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxyacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H19N3O8S/c13-6(1-2-8(17)18)11(22)15-7(5-24-10(21)4-16)12(23)14-3-9(19)20/h6-7,16H,1-5,13H2,(H,14,23)(H,15,22)(H,17,18)(H,19,20)/t6-,7-/m0/s1 |
InChI Key |
PALDSRDFVCTDNW-BQBZGAKWSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSC(=O)CO)C(=O)NCC(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CSC(=O)CO)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to S-Glycolylglutathione: Chemical Structure and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Glycolylglutathione is a thioether derivative of the ubiquitous antioxidant glutathione. Its formation is primarily associated with the glyoxalase system, a critical metabolic pathway for the detoxification of reactive α-oxoaldehydes. This technical guide provides a comprehensive overview of the chemical structure of this compound and explores its principal enzymatic and potential chemical synthesis pathways. Detailed experimental protocols for its synthesis and characterization are presented, alongside a critical discussion of the available quantitative data. Visualizations of the synthesis pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical and chemical processes.
Chemical Structure of this compound
This compound is a tripeptide composed of glutamate, cysteine, and glycine, with a glycolyl group attached to the sulfur atom of the cysteine residue.
Molecular Formula: C₁₂H₁₉N₃O₈S[1]
IUPAC Name: (4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxyacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Synthesis Pathways
The synthesis of this compound can be approached through both enzymatic and chemical methodologies. The primary biological route involves the glyoxalase system, while chemical synthesis offers an alternative for producing this compound in a controlled laboratory setting.
Enzymatic Synthesis via the Glyoxalase Pathway
The glyoxalase system is a ubiquitous detoxification pathway that metabolizes reactive α-oxoaldehydes, such as glyoxal and methylglyoxal.[2] The synthesis of this compound is the first step in the detoxification of glyoxal, catalyzed by the enzyme Glyoxalase I (GLO1).
The process begins with the non-enzymatic formation of a hemithioacetal adduct between reduced glutathione (GSH) and glyoxal.[3] This intermediate is the true substrate for Glyoxalase I, which then catalyzes its isomerization to the more stable this compound thioester.[4]
Caption: Enzymatic Synthesis of this compound.
A Note on the Non-Enzymatic Reaction of Glutathione and Glyoxal
Interestingly, studies on the non-enzymatic reaction between glutathione and glyoxal under physiological conditions have shown that the primary product is not this compound. Instead, the reaction occurs at the α-amino group of the N-terminal glutamate residue of glutathione, forming N-glycoloyl-γ-glutamylcysteinylglycine.[5][6] This finding suggests that the formation of this compound in biological systems is predominantly an enzyme-catalyzed process to ensure regioselectivity.
Proposed Chemical Synthesis Pathway
While a specific, optimized chemical synthesis for this compound is not extensively documented in the literature, a plausible route can be proposed based on the well-established S-alkylation of thiols. This would involve the reaction of reduced glutathione (GSH) with a suitable glycolic acid derivative, such as bromoacetic acid, in a basic solution. The base deprotonates the thiol group of the cysteine residue in GSH, forming a nucleophilic thiolate that then attacks the electrophilic carbon of the bromoacetic acid, displacing the bromide and forming the thioether bond.
Caption: Proposed Chemical Synthesis of this compound.
Quantitative Data
Quantitative data specifically for the synthesis of this compound is sparse in the available literature. Most kinetic studies on Glyoxalase I have utilized methylglyoxal as the substrate, leading to the formation of S-D-lactoylglutathione.
| Parameter | Value | Conditions | Reference |
| Enzymatic Synthesis (Glyoxalase I) | |||
| Michaelis-Menten Constant (Kₘ) for Glyoxal | Data not available | ||
| Maximum Velocity (Vₘₐₓ) for Glyoxal | Data not available | ||
| Chemical Synthesis | |||
| Reaction Yield | Data not available | Proposed reaction |
Note: The lack of specific kinetic data for glyoxal as a substrate for Glyoxalase I represents a significant knowledge gap. Researchers are encouraged to determine these parameters empirically using the experimental protocols outlined below.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from standard Glyoxalase I activity assays.[3][7][8][9]
Objective: To synthesize this compound using Glyoxalase I.
Materials:
-
Glyoxalase I (from a commercial source or purified from a biological sample)
-
Reduced Glutathione (GSH)
-
Glyoxal solution
-
Sodium phosphate buffer (50 mM, pH 6.6)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or UV-transparent microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM solution of GSH in 50 mM sodium phosphate buffer, pH 6.6.
-
Prepare a 100 mM solution of glyoxal in 50 mM sodium phosphate buffer, pH 6.6.
-
Prepare the Glyoxalase I enzyme solution at a suitable concentration in the same buffer.
-
-
Formation of the Hemithioacetal Substrate:
-
In a microcentrifuge tube, mix equal volumes of the 100 mM GSH and 100 mM glyoxal solutions.
-
Incubate at room temperature for 10-15 minutes to allow for the non-enzymatic formation of the hemithioacetal intermediate.
-
-
Enzymatic Reaction:
-
In a quartz cuvette or a well of a UV-transparent microplate, add the sodium phosphate buffer to a final volume of 1 mL (for cuvette) or 200 µL (for microplate).
-
Add a specific volume of the pre-formed hemithioacetal solution (e.g., 20 µL for a 1 mL reaction).
-
Initiate the reaction by adding a small volume of the Glyoxalase I enzyme solution (e.g., 10 µL).
-
-
Monitoring the Reaction:
-
Immediately monitor the increase in absorbance at 240 nm (A₂₄₀) in kinetic mode at 25°C. This increase is due to the formation of the thioester bond in this compound.
-
Record the absorbance at regular intervals for 5-10 minutes.
-
-
Purification (Optional):
-
The reaction mixture can be purified using techniques such as high-performance liquid chromatography (HPLC) on a C18 column.
-
Caption: Experimental Workflow for Enzymatic Synthesis.
Proposed Chemical Synthesis of this compound
Objective: To chemically synthesize this compound.
Materials:
-
Reduced Glutathione (GSH)
-
Bromoacetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Nitrogen gas
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Reaction Setup:
-
Dissolve a known amount of GSH in deoxygenated deionized water in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
-
Deprotonation of Thiol:
-
Slowly add a molar excess (e.g., 2-3 equivalents) of sodium bicarbonate to the GSH solution while stirring. This will deprotonate the thiol group.
-
Monitor the pH to ensure it remains basic (pH 8-9).
-
-
S-Alkylation:
-
In a separate container, dissolve a slight molar excess (e.g., 1.1 equivalents) of bromoacetic acid in a small amount of deoxygenated deionized water.
-
Add the bromoacetic acid solution dropwise to the stirring GSH solution.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, acidify the solution to pH 3-4 with a dilute acid (e.g., 1M HCl).
-
The crude product can be purified by preparative HPLC or crystallization.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Conclusion
This compound is an important metabolite in the detoxification of glyoxal via the glyoxalase pathway. While its enzymatic synthesis is well-established conceptually, specific kinetic data for the reaction with glyoxal are lacking. The non-enzymatic reaction of glutathione and glyoxal favors the formation of an N-adduct, highlighting the crucial role of Glyoxalase I in directing the reaction towards this compound. The proposed chemical synthesis provides a viable alternative for obtaining this compound for research purposes. Further investigation into the kinetics of the enzymatic synthesis and optimization of the chemical synthesis is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. This compound | C12H19N3O8S | CID 6452207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Glutathione reacts with glyoxal at the N-terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Measurement of glyoxalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Unseen Player: S-Glycolylglutathione's Crucial Role in Cellular Metabolism and Detoxification
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the vital, yet often overlooked, role of S-Glycolylglutathione (S-GG) in cellular metabolism and detoxification. This in-depth resource, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of the synthesis, degradation, and multifaceted functions of this critical biomolecule.
This compound is a key intermediate in the detoxification of glyoxal, a reactive and potentially toxic byproduct of cellular metabolism. The accumulation of glyoxal has been implicated in various pathological conditions, highlighting the importance of efficient detoxification pathways. The primary mechanism for this is the glyoxalase system, a ubiquitous enzymatic pathway that converts glyoxal into the non-toxic compound glycolic acid, with S-GG serving as a central intermediate.
This technical guide offers a thorough exploration of the glyoxalase pathway, detailing the enzymatic reactions that govern the formation and hydrolysis of S-GG. It provides a critical analysis of the key enzymes involved, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and their kinetic properties.
Core Biological Functions and Metabolic Significance
The primary biological role of this compound is its function as a transient carrier molecule in the detoxification of glyoxal. This process is essential for preventing the harmful accumulation of glyoxal, which can lead to the formation of advanced glycation end products (AGEs), contributing to cellular damage and the progression of age-related diseases.
Beyond its role in detoxification, emerging evidence suggests that S-GG may have broader implications in cellular signaling and the regulation of protein function. The guide explores the potential for S-GG to participate in post-translational modifications of proteins, a mechanism that could influence a wide range of cellular processes.
Quantitative Insights into this compound Metabolism
Understanding the quantitative aspects of S-GG metabolism is crucial for elucidating its physiological significance. This guide summarizes available data on the kinetic parameters of the enzymes involved in its turnover.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |
| Glyoxalase I (Human) | Hemithioacetal of glyoxal and glutathione | ~0.03-0.1 | Not specified | [1] |
| Glyoxalase II (Bovine Liver) | S-D-Lactoylglutathione | ~0.2-0.5 | Not specified | [1] |
Note: Specific kinetic data for this compound are limited in the reviewed literature; values for the analogous substrate S-D-Lactoylglutathione are provided for context.
Methodologies for the Study of this compound
Advancing our understanding of S-GG requires robust experimental methodologies. This guide provides detailed protocols for key experiments, empowering researchers to investigate its metabolic fate and biological functions.
Enzymatic Synthesis and Purification of this compound
A reliable method for the preparation of S-GG is essential for in vitro studies. One established method involves the enzymatic conversion of glyoxal and reduced glutathione (GSH) using Glyoxalase I.[2]
Protocol Outline:
-
Reaction Mixture Preparation: Combine glyoxal and an equimolar amount of reduced glutathione in a suitable buffer (e.g., sodium phosphate buffer, pH 6.6).
-
Enzymatic Reaction: Initiate the reaction by adding purified Glyoxalase I to the mixture.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 37°C).
-
Purification: Purify the synthesized this compound from the reaction mixture using ion-exchange chromatography.[2]
Assay of Glyoxalase II Activity with this compound
The activity of Glyoxalase II, the enzyme responsible for hydrolyzing S-GG, can be determined spectrophotometrically by monitoring the decrease in absorbance at 240 nm, which corresponds to the hydrolysis of the thioester bond.[3][4]
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Enzyme Addition: Initiate the reaction by adding the biological sample containing Glyoxalase II.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 240 nm over time.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of S-GG.
Visualizing the Glyoxalase Pathway
To facilitate a clear understanding of the metabolic context of this compound, this guide includes diagrams of the key pathways and experimental workflows.
Future Directions and Therapeutic Implications
While significant progress has been made in understanding the glyoxalase system, the specific roles of this compound in health and disease remain an active area of research. A deeper understanding of its cellular functions could unveil novel therapeutic targets for a range of metabolic and age-related disorders. This technical guide serves as a foundational resource to stimulate further investigation into this intriguing and important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. S-2-hydroxyacylglutathione-derivatives: enzymatic preparation, purification and characterisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. portlandpress.com [portlandpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
The Central Role of S-Glutathione Conjugates in Cellular Detoxification: A Technical Overview
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of cellular defense against a wide array of toxic compounds.[1] Its nucleophilic thiol group readily reacts with electrophilic molecules, both endogenous and xenobiotic, in a process often catalyzed by glutathione S-transferases.[2][3] This conjugation marks the first step in the mercapturic acid pathway, rendering the toxins more water-soluble for eventual excretion. While the term "S-Glycolylglutathione" is not prominently featured in widespread detoxification literature, two closely related S-glutathione conjugates, S-D-lactoylglutathione and S-formylglutathione, are central to the detoxification of the highly reactive and cytotoxic byproducts of metabolism: methylglyoxal and formaldehyde, respectively.[1][4] This technical guide provides an in-depth examination of the mechanisms of action of these two critical pathways, including their enzymatic cascades, kinetics, and the experimental methodologies used for their investigation.
Detoxification of Methylglyoxal: The Glyoxalase Pathway
The glyoxalase system is a ubiquitous and essential pathway for the detoxification of methylglyoxal, a cytotoxic α-oxoaldehyde primarily produced as a byproduct of glycolysis.[5][6] This system efficiently converts methylglyoxal into the less harmful D-lactate.[5] The central intermediate in this pathway is S-D-lactoylglutathione.
Mechanism of Action
The detoxification of methylglyoxal via the glyoxalase pathway is a two-step enzymatic process:
-
Formation of Hemithioacetal: Methylglyoxal spontaneously reacts with the thiol group of glutathione (GSH) in a non-enzymatic reaction to form a hemithioacetal.[6][7]
-
Isomerization by Glyoxalase I (Glo1): The enzyme Glyoxalase I (EC 4.4.1.5) catalyzes the isomerization of the hemithioacetal to S-D-lactoylglutathione.[5][8] This is the rate-limiting step in the glyoxalase pathway.[9]
-
Hydrolysis by Glyoxalase II (Glo2): Glyoxalase II (EC 3.1.2.6), a thiolesterase, hydrolyzes S-D-lactoylglutathione to yield D-lactate and regenerate the consumed glutathione.[1][10]
This cyclic process ensures the continuous detoxification of methylglyoxal while maintaining the cellular pool of reduced glutathione.
Glyoxalase Signaling Pathway
References
- 1. Glutathione - Wikipedia [en.wikipedia.org]
- 2. Simplified and economic measurement of glyoxalase I activity using 2,4-dinitrophenylhydrazine: A valuable tool for researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of formaldehyde detoxification. Characterization of two S-formylglutathione hydrolases from Escherichia coli, FrmB and YeiG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "ROLE OF GLUTATHIONE IN FORMALDEHYDE METABOLISM AND TOXICITY" by ROBERT H KU [digitalcommons.library.tmc.edu]
- 5. Glyoxalase system - Wikipedia [en.wikipedia.org]
- 6. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylglyoxal Detoxification Revisited: Role of Glutathione Transferase in Model Cyanobacterium Synechocystis sp. Strain PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ kinetic analysis of glyoxalase I and glyoxalase II in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
S-Glycolylglutathione: A Potential Biomarker at the Crossroads of Metabolic Disorders
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic disorders, including diabetes mellitus, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. S-Glycolylglutathione, more commonly referred to in scientific literature as S-D-lactoylglutathione (SDL), is emerging as a promising biomarker candidate. This intermediate of the glyoxalase system, a critical pathway for detoxifying reactive dicarbonyls, is intrinsically linked to the metabolic dysregulation that characterizes these conditions. This technical guide provides an in-depth overview of SDL's role in metabolic disorders, detailed experimental protocols for its measurement, and a summary of the current quantitative evidence supporting its potential as a clinical biomarker.
Introduction: The Glyoxalase System and Metabolic Stress
The glyoxalase system is a ubiquitous enzymatic pathway that plays a crucial role in cellular detoxification.[1] It is composed of two key enzymes, Glyoxalase 1 (GLO1) and Glyoxalase 2 (GLO2), and utilizes reduced glutathione (GSH) as a cofactor.[1] The primary function of this system is to convert reactive and cytotoxic α-oxoaldehydes, such as methylglyoxal (MG), into the less harmful D-lactate.[2] MG is a byproduct of glycolysis, and its levels are often elevated in states of hyperglycemia and metabolic stress, which are hallmarks of metabolic disorders.[3]
S-D-lactoylglutathione (SDL) is the intermediate product formed from MG and GSH in a reaction catalyzed by GLO1.[4] Under normal physiological conditions, SDL is rapidly hydrolyzed by GLO2 to D-lactate, regenerating GSH in the process.[4] However, in the context of metabolic disorders where there is an increased flux of glycolysis and subsequent MG production, the capacity of the glyoxalase system can be overwhelmed. This can lead to an accumulation of both MG and SDL.[5]
The elevation of SDL is therefore hypothesized to be a direct reflection of this underlying metabolic stress, making it a valuable biomarker for assessing the severity and progression of metabolic diseases.[6]
This compound in Metabolic Disorders: Current Evidence
Diabetes Mellitus
The link between the glyoxalase system and diabetes is the most extensively studied area concerning SDL. In individuals with diabetes, chronic hyperglycemia leads to an overproduction of methylglyoxal.[3] This increased substrate load can lead to elevated levels of SDL.
One study found a significantly higher concentration of S-D-lactoylglutathione in the whole blood of diabetic patients compared to healthy controls.[5] This suggests that SDL could serve as a marker for glycemic control and the metabolic burden of diabetes.[5] Furthermore, research has shown that insulin can influence the levels of intracellular SDL, with insulin treatment leading to an accumulation of both MG and SDL.[7] Conversely, the anti-diabetic drug metformin has been shown to reduce the levels of S-D-lactoylglutathione.[7]
Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD)
The role of the glyoxalase system in obesity and NAFLD is an area of growing interest. Obesity is often associated with a state of chronic low-grade inflammation and oxidative stress, both of which can impact the function of the glyoxalase system.[8] Studies have shown that GLO1 activity is decreased in the visceral adipose tissue of obese patients with pre-diabetes and diabetes.[1] This reduction in GLO1 activity could lead to an accumulation of MG and consequently SDL, contributing to adipocyte dysfunction and insulin resistance.[1]
While direct measurements of SDL in obese and NAFLD populations are still emerging, the established link between these conditions, insulin resistance, and increased glycolytic flux provides a strong rationale for investigating SDL as a biomarker in these contexts.[9] Research into glutathione (GSH) levels in NAFLD patients has shown alterations in redox balance, further implicating the pathways connected to SDL.[9]
Quantitative Data Summary
The following table summarizes the available quantitative data on S-D-lactoylglutathione concentrations in different populations.
| Population | Sample Type | S-D-Lactoylglutathione Concentration | Reference |
| Healthy Controls | Whole Blood | 16.5 ± 4.4 nmol/ml | [5] |
| Diabetic Patients | Whole Blood | 21.2 ± 9.2 nmol/ml | [5] |
Note: Further research is required to establish reference ranges for SDL in larger and more diverse cohorts, particularly in individuals with obesity and NAFLD.
Experimental Protocols
Accurate and reproducible measurement of this compound and the activity of related enzymes is crucial for its validation as a biomarker. The following sections provide detailed methodologies for key experiments.
Measurement of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from the method described for the assay of S-D-lactoylglutathione in biological systems.[5]
4.1.1. Sample Preparation
-
Deproteinization: Immediately after collection, deproteinize the biological sample (e.g., whole blood, plasma, tissue homogenate) by adding an equal volume of ice-cold 10% (w/v) perchloric acid.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a potassium carbonate solution.
-
Purification (Optional but Recommended): For cleaner samples, perform a solid-phase extraction (SPE) using a strong anion-exchange cartridge.
4.1.2. HPLC Analysis
-
Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Detection: Monitor the eluent at 233 nm, which is the characteristic absorbance wavelength for the thiolester bond in S-D-lactoylglutathione.[5]
-
Quantification: Determine the concentration of SDL by comparing the peak area to a standard curve generated with known concentrations of purified S-D-lactoylglutathione.
Assay of Glyoxalase 1 (GLO1) Activity
This spectrophotometric assay measures the rate of S-D-lactoylglutathione formation.
4.2.1. Reagent Preparation
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 6.6.
-
Substrate Solution: Prepare a solution containing methylglyoxal and reduced glutathione in the assay buffer. The final concentrations in the assay are typically 1-2 mM for methylglyoxal and 1-2 mM for GSH.
-
Sample Preparation: Homogenize cells or tissues in an appropriate lysis buffer and determine the protein concentration.
4.2.2. Assay Procedure
-
Pre-incubation: Pre-incubate the substrate solution at 25°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal intermediate.
-
Initiation of Reaction: Add the sample (cell or tissue lysate) to the substrate solution in a quartz cuvette.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 240 nm for 5 minutes.[10]
-
Calculation of Activity: Calculate the GLO1 activity based on the rate of change in absorbance, using the molar extinction coefficient for S-D-lactoylglutathione (ε₂₄₀ = 3.37 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.[10]
Visualizing the Pathways and Workflows
Signaling and Metabolic Pathways
The following diagram illustrates the central role of this compound within the glyoxalase system and its connection to glycolysis.
Experimental Workflow for Biomarker Discovery
The following diagram outlines the typical workflow for investigating this compound as a biomarker in a clinical research setting.
References
- 1. GLP-1 improves adipose tissue glyoxalase activity and capillarization improving insulin sensitivity in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. N-lactoyl amino acids are potential biomarkers for insulin resistance and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Shades of S-D-Lactoylglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-D-Lactoylglutathione can be an alternative supply of mitochondrial glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Glutathione: Pharmacological aspects and implications for clinical use in non-alcoholic fatty liver disease [frontiersin.org]
- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
The Interaction of S-Glycolylglutathione with Glutathione S-Transferases: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between S-Glycolylglutathione (S-GG) and Glutathione S-Transferases (GSTs). GSTs are a critical family of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotic and endogenous compounds.[1][2] Understanding the interaction of specific glutathione derivatives, such as this compound, with GSTs is paramount for elucidating metabolic pathways, developing novel therapeutics, and understanding drug resistance mechanisms.[3][4]
This document details the methodologies to characterize the kinetics and thermodynamics of this interaction, provides a framework for data presentation, and visualizes key experimental and biological pathways. While specific quantitative data for the interaction of this compound with GSTs is not extensively available in the current literature, this guide outlines the established protocols to obtain such critical information.
Quantitative Data on GST Interactions
A thorough understanding of the enzymatic reaction between this compound and various GST isoforms requires the determination of key kinetic and binding parameters. The following table provides a template for summarizing such quantitative data. For illustrative purposes, it includes example data for the model GST substrate 1-chloro-2,4-dinitrobenzene (CDNB) and the natural co-substrate glutathione (GSH), as well as the binding affinity for GSH and a glutathione conjugate, S-hexylglutathione. Researchers can utilize the experimental protocols outlined in this guide to populate a similar table for this compound.
| Ligand/Substrate | GST Isoform | Km (mM) | Vmax (mM·min-1) | kcat (s-1) | Kd (µM) | ΔH (kcal·mol-1) | -TΔS (kcal·mol-1) | Reference |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | MiGSTU | 0.792 | 80.58 | 68.49 | - | - | - | [5] |
| Glutathione (GSH) | MiGSTU | 0.693 | 105.32 | 89.57 | 5.2 | -26.4 | 19.2 | [5] |
| S-hexylglutathione (GSX) | MiGSTU | - | - | - | 7.8 | -6.7 | 0.4 | [5] |
| Gentamicin | Rat Erythrocyte GST | - | - | - | - | - | - | [6] |
| Clindamycin | Rat Erythrocyte GST | - | - | - | - | - | - | [6] |
Note: The inhibition constants (Ki) for gentamicin and clindamycin with rat erythrocyte GST were reported as 1.70 mM and 2.36 mM, respectively.[6]
Experimental Protocols
Enzyme Kinetics Assay for GST Activity
This protocol describes a spectrophotometric assay to determine the kinetic parameters (Km, Vmax, and kcat) of a GST isoform with this compound as a potential substrate, using a model electrophilic co-substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The assay measures the rate of formation of the glutathione conjugate, which absorbs light at a specific wavelength.
Materials:
-
Purified GST enzyme of a specific isoform.
-
This compound solution of known concentration.
-
1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a working solution of CDNB in the assay buffer.
-
In a cuvette, mix the assay buffer, a fixed concentration of CDNB, and a specific concentration of this compound.
-
Initiate the reaction by adding a small, known amount of the purified GST enzyme.
-
Immediately start monitoring the increase in absorbance at 340 nm (the wavelength at which the S-(2,4-dinitrophenyl)glutathione conjugate absorbs).
-
Record the absorbance change over time to determine the initial reaction velocity (v0).
-
Repeat steps 3-6 for each concentration of this compound.
-
Perform control experiments without the enzyme to account for any non-enzymatic reaction.
-
Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated by dividing Vmax by the enzyme concentration.[7][8]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a GST isoform.
Materials:
-
High-sensitivity isothermal titration calorimeter.
-
Purified GST enzyme of a specific isoform, dialyzed against the ITC buffer.
-
This compound solution prepared in the same dialysis buffer.
-
ITC buffer (e.g., 20 mM Tris-HCl, pH 8.0).
Procedure:
-
Thoroughly degas both the protein and ligand solutions to prevent air bubbles.
-
Load the purified GST solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.
-
Perform a series of injections of this compound into the sample cell containing the GST enzyme.
-
The instrument measures the heat released or absorbed during each injection.
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[5][9][10]
Visualizations
Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures relevant to the study of this compound and GST interactions.
Caption: Catalytic cycle of Glutathione S-Transferase with this compound.
Caption: Workflow for determining GST enzyme kinetics.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Cellular Role and Signaling Implications
GSTs are not only detoxification enzymes but also play crucial roles in cellular signaling pathways.[1][3][11] They can modulate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, through direct protein-protein interactions.[1][11] The interaction of this compound with GSTs could potentially influence these signaling cascades. For instance, if this compound acts as a substrate or an inhibitor, it could alter the availability of GSTs to interact with signaling proteins, thereby affecting downstream cellular processes like apoptosis and cell proliferation.[11] Furthermore, GSTs, particularly GSTP1-1, can catalyze the S-glutathionylation of other proteins, a reversible post-translational modification that regulates protein function in response to oxidative stress.[11][12] The presence of this compound might impact this process, although the specific mechanisms remain to be elucidated.
Caption: Potential influence of this compound on GST-mediated signaling.
This technical guide provides a foundational framework for investigating the interaction between this compound and Glutathione S-Transferases. By employing the detailed experimental protocols and data analysis workflows presented, researchers can elucidate the quantitative and qualitative aspects of this interaction, contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.
References
- 1. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, function and evolution of glutathione transferases: implications for classification of non-mammalian members of an ancient enzyme superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into ligand binding to a Glutathione S-transferase from mango: structure, thermodynamics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics as Inhibitor of Glutathione S-transferase: Biological Evaluation and Molecular Structure Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical evaluation of glutathione S-transferase kinetic parameters [pubmed.ncbi.nlm.nih.gov]
- 9. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Multifaceted Role of Glutathione S-Transferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Role for Glutathione S-Transferase π: REGULATOR OF PROTEIN S-GLUTATHIONYLATION FOLLOWING OXIDATIVE AND NITROSATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Glyoxalase System and its Core Intermediate, S-Acylglutathione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The glyoxalase system is a ubiquitous and essential metabolic pathway responsible for the detoxification of reactive α-oxoaldehydes, primarily methylglyoxal (MG), which are cytotoxic byproducts of glycolysis.[1] This system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2) along with the cofactor glutathione (GSH), converts these toxic aldehydes into their corresponding, less harmful α-hydroxy acids.[2] The process hinges on the formation of a key thioester intermediate; when methylglyoxal is the substrate, this intermediate is S-D-lactoylglutathione. When glyoxal is the substrate, the analogous intermediate formed is S-Glycolylglutathione.[3] Understanding the kinetics, regulation, and measurement of this pathway is critical for research into a host of pathological conditions, including diabetes, neurodegenerative disorders, and cancer.[4] This guide provides an in-depth overview of the glyoxalase system, its core intermediates, quantitative data, detailed experimental protocols for enzyme activity assessment, and its implications for therapeutic drug development.
The Glyoxalase Detoxification Pathway
The glyoxalase system is the primary cellular defense mechanism against glycation by reactive dicarbonyls like methylglyoxal (MG).[5][6] MG is an inevitable byproduct of glycolysis and other metabolic processes.[1] Its accumulation leads to the formation of Advanced Glycation End-products (AGEs), which cause cellular damage and are implicated in the progression of numerous age-related diseases.[5] The detoxification is a two-step enzymatic process.
-
Hemithioacetal Formation : A reactive α-oxoaldehyde (like methylglyoxal or glyoxal) spontaneously reacts with the thiol group of reduced glutathione (GSH) to form a hemithioacetal adduct.[1]
-
Isomerization by Glyoxalase I (Glo1) : Glo1, the rate-limiting enzyme of the pathway, catalyzes the isomerization of the hemithioacetal into a stable thioester, S-D-lactoylglutathione (from methylglyoxal) or this compound (from glyoxal).[2][7]
-
Hydrolysis by Glyoxalase II (Glo2) : Glo2 hydrolyzes the thioester to produce the corresponding α-hydroxy acid (D-lactate from S-D-lactoylglutathione or glycolate from this compound) and, crucially, regenerates the GSH cofactor, allowing it to participate in another detoxification cycle.[1][8]
// Nodes MG [label="α-Oxoaldehyde\n(e.g., Methylglyoxal, Glyoxal)", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH_in [label="Glutathione\n(GSH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HTA [label="Hemithioacetal\n(Unstable Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; SLG [label="S-Acylglutathione\n(e.g., S-D-Lactoylglutathione,\nthis compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glo1 [label="Glyoxalase I\n(Glo1)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glo2 [label="Glyoxalase II\n(Glo2)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DL [label="α-Hydroxy Acid\n(e.g., D-Lactate, Glycolate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_out [label="Glutathione\n(GSH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges MG -> HTA [label=" Spontaneous\nReaction", color="#5F6368", fontcolor="#202124"]; GSH_in -> HTA [color="#5F6368"]; HTA -> Glo1 [style=dashed, arrowhead=none, color="#5F6368"]; Glo1 -> SLG [label=" Isomerization", color="#5F6368", fontcolor="#202124"]; SLG -> Glo2 [style=dashed, arrowhead=none, color="#5F6368"]; Glo2 -> DL [label=" Hydrolysis", color="#5F6368", fontcolor="#202124"]; Glo2 -> GSH_out [color="#5F6368"]; GSH_out -> GSH_in [label="Recycled", style=dashed, color="#EA4335", fontcolor="#202124", constraint=false]; }
Caption: The core enzymatic pathway of the glyoxalase system.
Quantitative Data and Enzyme Characteristics
The efficiency and regulation of the glyoxalase system are defined by the kinetic properties of its constituent enzymes. Below is a summary of key characteristics for the human enzymes.
| Characteristic | Glyoxalase I (Glo1) | Glyoxalase II (Glo2) |
| Reaction Catalyzed | Hemithioacetal → S-D-lactoylglutathione | S-D-lactoylglutathione → D-Lactate + GSH |
| Molecular Mass | 42 kDa (by sequence), Homodimer | 29 kDa (cytosolic), Monomer |
| Prosthetic Group(s) | Zn²⁺ | Zn²⁺, Fe²⁺ |
| Michaelis Constant (Km) | 192 µM | 146 µM |
| Catalytic Rate (kcat) | 1.1 x 10⁵ min⁻¹ | 4.4 x 10⁴ min⁻¹ |
| Data sourced from[9]. |
Experimental Protocols
Accurate measurement of Glo1 and Glo2 activity is fundamental for research in this field. The most common methods are spectrophotometric assays that monitor the change in absorbance at 240 nm (A₂₄₀).
Glyoxalase I (Glo1) Activity Assay
This assay measures the rate of formation of S-D-lactoylglutathione from methylglyoxal and GSH, which corresponds to an increase in absorbance at 240 nm.[10]
Methodology:
-
Sample Preparation:
-
Homogenize tissue (10-50 mg) or cell pellets (~1-2 x 10⁶ cells) in ice-cold assay buffer (e.g., 50 mM Sodium Phosphate, pH 6.6).[11][12]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[11]
-
Collect the resulting supernatant (cell lysate) for the assay. Determine protein concentration using a standard method (e.g., Lowry or Bradford assay).
-
-
Reagent Preparation (Assay Mixture):
-
Kinetic Measurement:
-
Add the cell lysate (containing Glo1) to the assay mixture in a UV-transparent cuvette or 96-well plate.
-
Immediately begin monitoring the increase in absorbance at 240 nm over time (e.g., for 5 minutes).[10]
-
A blank reaction containing assay buffer instead of the cell lysate should be run to correct for any non-enzymatic absorbance change.
-
-
Calculation of Activity:
-
Determine the initial rate of reaction (ΔA₂₄₀/min) from the linear portion of the curve.
-
Calculate enzyme activity using the Beer-Lambert law and the molar extinction coefficient for S-D-lactoylglutathione formation (Δε₂₄₀ = 2.86 mM⁻¹·cm⁻¹).[10]
-
Activity is typically expressed in Units/mg of protein, where one unit catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.[10]
-
Caption: Experimental workflow for the Glyoxalase I activity assay.
Glyoxalase II (Glo2) Activity Assay
This assay measures the hydrolysis of S-D-lactoylglutathione, which corresponds to a decrease in absorbance at 240 nm.[8][10]
Methodology:
-
Sample Preparation:
-
Prepare cell/tissue lysates as described for the Glo1 assay (Section 3.1).
-
-
Reagent Preparation:
-
The substrate for this reaction is S-D-lactoylglutathione (SLG).
-
Prepare a reaction mixture containing a known concentration of SLG in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
-
Kinetic Measurement:
-
Equilibrate the reaction mixture to the assay temperature (e.g., 25°C).
-
Initiate the reaction by adding the cell lysate to the SLG solution in a UV-transparent cuvette or plate.
-
Immediately monitor the decrease in absorbance at 240 nm for approximately 3-5 minutes.[8]
-
-
Calculation of Activity:
-
Determine the initial rate of reaction (-ΔA₂₄₀/min).
-
Calculate enzyme activity using the molar extinction coefficient for SLG hydrolysis (Δε₂₄₀ = -3.10 mM⁻¹·cm⁻¹).[10]
-
Activity is expressed in Units/mg of protein, where one unit catalyzes the hydrolysis of 1 µmol of S-D-lactoylglutathione per minute.[10]
-
Caption: Experimental workflow for the Glyoxalase II activity assay.
Therapeutic and Drug Development Implications
The central role of the glyoxalase system in managing cytotoxic metabolites makes it a compelling target for drug development. Therapeutic strategies are dichotomous, involving either the inhibition or induction of Glo1 activity, depending on the disease context.
-
Glo1 Inhibition in Oncology: Many cancer cells exhibit high rates of glycolysis (the Warburg effect), leading to increased production of methylglyoxal. To survive this high level of self-generated toxin, these tumors often overexpress Glo1.[4][14] Therefore, developing Glo1 inhibitors is a promising anti-cancer strategy. By blocking the detoxification pathway, these inhibitors cause cytotoxic methylglyoxal to accumulate to lethal levels specifically within highly glycolytic cancer cells, inducing apoptosis.[15][16][17]
-
Glo1 Induction in Metabolic and Age-Related Diseases: In contrast, conditions associated with high dicarbonyl stress, such as the vascular complications of diabetes, are characterized by insufficient Glo1 activity relative to the rate of methylglyoxal production.[15] In this context, the therapeutic goal is to enhance the detoxification pathway. Small molecule inducers or activators of Glo1 can lower the steady-state concentration of methylglyoxal, reduce the formation of AGEs, and thereby mitigate cellular damage.[7][15]
// Nodes Condition [label="Pathological Condition", shape=hexagon, fillcolor="#F1F3F4"]; Cancer [label="Cancer\n(High Glycolysis & High Glo1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diabetes [label="Diabetes / Aging\n(High Dicarbonyl Stress)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy [label="Therapeutic Strategy", shape=hexagon, fillcolor="#F1F3F4"]; Inhibition [label="Glo1 Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Glo1 Induction", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Desired Outcome", shape=hexagon, fillcolor="#F1F3F4"]; Apoptosis [label="↑ Methylglyoxal\n↓\nCellular Toxicity\n↓\nTumor Cell Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protection [label="↓ Methylglyoxal\n↓\n↓ AGE Formation\n↓\nCellular Protection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Condition -> Cancer [dir=none]; Condition -> Diabetes [dir=none]; Cancer -> Inhibition [label=" leads to strategy"]; Diabetes -> Induction [label=" leads to strategy"]; Strategy -> Inhibition [dir=none]; Strategy -> Induction [dir=none]; Inhibition -> Apoptosis [label=" results in"]; Induction -> Protection [label=" results in"]; Outcome -> Apoptosis [dir=none]; Outcome -> Protection [dir=none]; }
Caption: Logic for targeting Glyoxalase I in drug development.
References
- 1. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Glyoxalase system: A systematic review of its biological activity, related-diseases, screening methods and small molecule regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of the Glyoxalase System in Astrocyte-Mediated Neuroprotection | Journal of Neuroscience [jneurosci.org]
- 7. Glyoxalase system - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. portlandpress.com [portlandpress.com]
- 10. portlandpress.com [portlandpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Glyoxalase I activity and immunoreactivity in the aging human lens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of S-Glycolylglutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Glycolylglutathione is a thioether derivative of the endogenous antioxidant glutathione. It is of significant interest in biomedical research due to its potential role in detoxification pathways and as a biomarker for exposure to certain xenobiotics. The synthesis of this compound is crucial for its further investigation and for the development of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on a well-established enzymatic method. Additionally, it explores the challenges and potential strategies for its chemical synthesis.
Methods of Synthesis
The synthesis of this compound can be approached through two primary routes: enzymatic synthesis and chemical synthesis. While enzymatic synthesis is a well-documented and specific method, chemical synthesis presents challenges due to the multiple reactive sites in the glutathione molecule.
Enzymatic Synthesis of this compound
The most reliable method for the synthesis of this compound involves the enzyme glyoxalase I. This enzyme catalyzes the reaction between glyoxal and reduced glutathione (GSH) to specifically form the S-linked product.
Principle:
Glyoxalase I catalyzes the formation of a hemithioacetal intermediate between the thiol group of glutathione and one of the aldehyde groups of glyoxal. This intermediate then undergoes an intramolecular hydride shift, catalyzed by the enzyme, to yield this compound.
Experimental Protocol:
Materials:
-
Reduced Glutathione (GSH)
-
Glyoxal (40% solution in water)
-
Glyoxalase I (from bovine liver or recombinant source)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Dowex 1x8 chloride form resin (200-400 mesh)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 10 mM reduced glutathione and 15 mM glyoxal in 0.1 M sodium phosphate buffer (pH 7.4).
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding glyoxalase I to a final concentration of 10 units/mL.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by measuring the decrease in absorbance at 240 nm, which corresponds to the consumption of the hemithioacetal intermediate.
-
-
Reaction Termination:
-
After the reaction has gone to completion (typically 1-2 hours), terminate the reaction by adding an equal volume of 1 M perchloric acid to precipitate the enzyme.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Purification by Ion-Exchange Chromatography:
-
Carefully decant the supernatant and neutralize it with 3 M potassium carbonate.
-
Load the neutralized supernatant onto a Dowex 1x8 chloride form column pre-equilibrated with deionized water.
-
Wash the column with three column volumes of deionized water to remove unreacted starting materials.
-
Elute the this compound using a linear gradient of 0 to 0.5 M sodium chloride in deionized water.
-
Collect fractions and monitor the absorbance at 214 nm to identify the fractions containing the product.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing pure this compound.
-
Desalt the pooled fractions using a suitable method, such as size-exclusion chromatography (e.g., Sephadex G-10) or reverse-phase chromatography.
-
Lyophilize the desalted product to obtain a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data Summary:
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Typical Yield | Purity |
| Enzymatic | Glutathione, Glyoxal | Glyoxalase I | 1-2 hours | 70-85% | >95% |
| Chemical (Proposed) | Glutathione, 2-Bromoacetic Acid | Base (e.g., NaHCO₃) | 4-6 hours | 40-60% | Variable |
Note: The data for the proposed chemical synthesis is an estimation based on similar S-alkylation reactions of glutathione and has not been experimentally verified from the literature search.
Chemical Synthesis of this compound: Challenges and a Proposed Protocol
Direct chemical synthesis of this compound is complicated by the presence of multiple nucleophilic sites on the glutathione molecule, including the thiol group of cysteine, the N-terminal amine of glutamate, and the internal amide nitrogens. A key challenge is achieving selective S-alkylation over N-alkylation. Research has indicated that the reaction of glutathione with glyoxal under physiological conditions may preferentially occur at the N-terminus of the glutamate residue[1][2].
However, a plausible chemical approach involves the S-alkylation of glutathione with a haloacetylating agent, such as 2-bromoacetic acid or 2-chloroacetic acid, under controlled pH conditions to favor the reaction at the more nucleophilic thiol group.
Proposed Experimental Protocol (Hypothetical):
Materials:
-
Reduced Glutathione (GSH)
-
2-Bromoacetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve reduced glutathione in deionized water.
-
Adjust the pH of the solution to 8.0-8.5 with a saturated solution of sodium bicarbonate. This deprotonates the thiol group, increasing its nucleophilicity.
-
In a separate flask, dissolve an equimolar amount of 2-bromoacetic acid in deionized water.
-
Slowly add the 2-bromoacetic acid solution to the glutathione solution with constant stirring at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted 2-bromoacetic acid.
-
The aqueous layer containing the product can be concentrated under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Characterize the purified product by NMR and mass spectrometry to confirm the structure of this compound.
-
Diagrams
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Proposed chemical synthesis pathway for this compound.
References
Application Notes and Protocols for the Purification of S-Glycolylglutathione from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Glycolylglutathione is a thioether formed from the reaction of glyoxal with glutathione, a key antioxidant in most living organisms. This reaction is the first step in the glyoxalase pathway, a critical metabolic route for the detoxification of cytotoxic methylglyoxal and other reactive aldehydes. The levels of this compound and related metabolites can serve as important biomarkers for oxidative stress and the activity of the glyoxalase system, which are implicated in various pathological conditions, including diabetes, neurodegenerative diseases, and cancer.
Accurate and reliable quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the purification of this compound from various biological matrices, including plasma, cultured cells, and tissues, to aid researchers in their investigative efforts.
Biochemical Pathway: The Glyoxalase System
The formation of this compound is intrinsically linked to the glyoxalase system, which detoxifies reactive α-oxoaldehydes. The pathway is a two-step enzymatic process.
-
Glyoxalase I (GLO1) : In the presence of glutathione (GSH), GLO1 catalyzes the conversion of glyoxal to S-D-lactoylglutathione.
-
Glyoxalase II (GLO2) : GLO2 then hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating the initial glutathione molecule.
This pathway is essential for cellular protection against the damaging effects of reactive aldehydes.
Application Note: Quantification of S-Glycolylglutathione in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of S-Glycolylglutathione in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard, this compound-d2, is employed to ensure accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this important metabolite in a complex biological matrix.
Introduction
This compound is a glutathione conjugate that can be formed endogenously or as a metabolite of certain xenobiotics. Its quantification in plasma is of interest for studying various metabolic pathways and toxicological processes. LC-MS/MS offers the high selectivity and sensitivity required for accurate measurement of low-abundance metabolites in complex biological fluids like plasma. The method presented here provides a detailed protocol for the reliable quantification of this compound.
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d2 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is used for sample preparation.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound-d2 at 100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a HILIC column.
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 95 1.0 95 5.0 50 5.1 5 6.0 5 6.1 95 | 8.0 | 95 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 366.1 237.1 15 This compound (Quantifier 2) 366.1 130.1 25 | this compound-d2 (IS) | 368.1 | 239.1 | 15 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The HILIC chromatography provided good retention and peak shape for this polar analyte. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by compensating for matrix effects and any variability in sample preparation and instrument response.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and recovery.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 95% |
Detailed Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Perform serial dilutions of the stock solution with 90:10 (v/v) acetonitrile/water to prepare working standards.
-
Spike the appropriate working standards into blank human plasma to create calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.
-
Process the calibration standards and QC samples alongside the unknown samples as described in the Sample Preparation section.
Protocol 2: LC-MS/MS System Setup and Data Acquisition
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.
-
Set up the mass spectrometer with the ion source parameters and MRM transitions listed above.
-
Create a sequence table in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.
-
Inject the samples and acquire the data.
Protocol 3: Data Processing and Quantification
-
Integrate the chromatographic peaks for this compound and its internal standard in the acquired data.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression with 1/x² weighting.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation, robust HILIC chromatography, and the use of a stable isotope-labeled internal standard make this method well-suited for high-throughput analysis in both research and clinical settings.
Application Notes and Protocols for In Vitro S-Glycolylglutathione Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Glycolylglutathione is a thioester of glutathione that plays a role in various metabolic pathways, including the detoxification of reactive aldehydes. The primary enzyme responsible for the hydrolysis of this compound is Glyoxalase II (Glo2), a metalloenzyme that catalyzes the cleavage of the thioester bond to yield glutathione (GSH) and glycolic acid.[1][2][3][4] Measuring the activity of enzymes that process this compound is crucial for understanding its physiological roles and for the development of therapeutic agents targeting these pathways.
These application notes provide detailed protocols for in vitro assays designed to measure this compound hydrolyzing activity, primarily focusing on the function of Glyoxalase II. The methodologies described include continuous spectrophotometric assays and an endpoint analysis using High-Performance Liquid Chromatography (HPLC).
Glyoxalase Pathway Overview
This compound is a substrate for the enzyme Glyoxalase II (Glo2), which is the second enzyme in the glyoxalase system. This system is a critical pathway for the detoxification of methylglyoxal and other reactive aldehydes. The pathway involves the sequential action of Glyoxalase I (Glo1) and Glyoxalase II (Glo2).
Caption: The Glyoxalase Pathway.
Quantitative Data Summary
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| S-D-Lactoylglutathione | Saccharomyces cerevisiae Glyoxalase II | 0.32 ± 0.13 | 1.03 x 10⁻³ (mM/min) | - | - | [1] |
| S-D-Lactoylglutathione | Human Glyoxalase II | - | - | 2.8 x 10² | 8.8 x 10⁵ | [1] |
| S-Acetylglutathione | Plant Thioesterase | 0.200 | - | - | - | [5] |
| S-Propionylglutathione | Plant Thioesterase | 0.080 | - | - | - | [5] |
| S-Butyrylglutathione | Plant Thioesterase | 0.015 | - | - | - | [5] |
Note: The Vmax for S. cerevisiae is reported in mM/min, and direct comparison to µmol/min/mg requires knowledge of the enzyme concentration and specific activity. The data for plant thioesterase provides a general reference for the affinity of different S-acylglutathione derivatives. Researchers are advised to determine the specific Km and Vmax for this compound with their enzyme of interest empirically.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay
This protocol is adapted from the well-established assay for Glyoxalase II activity with S-D-lactoylglutathione and relies on monitoring the decrease in absorbance at 240 nm, which corresponds to the hydrolysis of the thioester bond.[6]
Principle: The thioester bond in this compound has a characteristic absorbance at 240 nm. The hydrolysis of this bond by Glyoxalase II leads to a decrease in absorbance, which can be monitored over time to determine enzyme activity. The rate of decrease in absorbance is proportional to the enzyme activity.
Materials:
-
Purified or recombinant Glyoxalase II
-
This compound (synthesis may be required if not commercially available)
-
50 mM Tris-HCl buffer, pH 7.4
-
UV-transparent cuvettes or microplates
-
UV-Vis spectrophotometer or microplate reader capable of reading at 240 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4 at 25°C.
-
Prepare a stock solution of this compound in deionized water. The exact concentration should be determined spectrophotometrically using the appropriate molar extinction coefficient (the value for S-D-lactoylglutathione, Δε₂₄₀ = -3.10 mM⁻¹·cm⁻¹, can be used as an initial estimate).[6]
-
Prepare a solution of Glyoxalase II in cold deionized water or an appropriate buffer immediately before use. The concentration should be optimized to yield a linear rate of absorbance change over a few minutes.
-
-
Assay Setup:
-
Set the spectrophotometer to 240 nm and equilibrate to 25°C.
-
In a 1 mL quartz cuvette, add:
-
900 µL of 50 mM Tris-HCl, pH 7.4
-
A suitable volume of this compound stock solution to achieve the desired final concentration (e.g., 0.1 - 1.0 mM).
-
A suitable volume of deionized water to bring the total volume to 990 µL.
-
-
Mix by inversion and incubate for 5 minutes at 25°C.
-
Measure the initial absorbance (A₂₄₀).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of the Glyoxalase II enzyme solution.
-
Immediately mix by inversion and start recording the absorbance at 240 nm every 15-30 seconds for 3-5 minutes.
-
A blank reaction should be run by adding 10 µL of the buffer used to dissolve the enzyme instead of the enzyme solution itself.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₂₄₀/min * Total Assay Volume (mL)) / (Δε₂₄₀ (mM⁻¹·cm⁻¹) * Light Path (cm) * Enzyme Volume (mL))
-
Δε₂₄₀ for S-D-lactoylglutathione is -3.10 mM⁻¹·cm⁻¹.[6] This value should be used as an estimate for this compound.
-
-
Caption: Spectrophotometric Assay Workflow.
Protocol 2: HPLC-Based Endpoint Assay
This protocol allows for the direct quantification of the product of the enzymatic reaction, glycolic acid. This method is particularly useful for confirming the results of the spectrophotometric assay and for analyzing complex biological samples.
Principle: The enzymatic reaction is allowed to proceed for a fixed amount of time and is then stopped. The reaction mixture is then analyzed by reverse-phase HPLC to separate and quantify the amount of glycolic acid produced.
Materials:
-
Glyoxalase II
-
This compound
-
Glycolic acid standard
-
50 mM Tris-HCl buffer, pH 7.4
-
Reaction quenching solution (e.g., 10% trichloroacetic acid or perchloric acid)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
Procedure:
-
Enzymatic Reaction:
-
Set up the reaction mixture as described in Protocol 1 (steps 2.2 and 2.3), but in microcentrifuge tubes.
-
Initiate the reaction by adding the Glyoxalase II enzyme solution.
-
Incubate the reaction at 25°C for a predetermined time (e.g., 10, 20, 30 minutes). The time should be within the linear range of product formation.
-
Stop the reaction by adding an equal volume of quenching solution (e.g., 10% TCA).
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve of glycolic acid in the same buffer and quenching solution as the samples.
-
Set up the HPLC method. A typical method for glycolic acid analysis might involve:
-
Column: C18 reverse-phase column
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry for higher specificity and sensitivity.
-
-
Inject the prepared samples and standards onto the HPLC system.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to glycolic acid in both the standards and the samples.
-
Generate a standard curve by plotting the peak area of the glycolic acid standards against their known concentrations.
-
Determine the concentration of glycolic acid in the samples by interpolating their peak areas on the standard curve.
-
Calculate the enzyme activity as the amount of glycolic acid produced per unit time per amount of enzyme.
-
Caption: HPLC-Based Endpoint Assay Workflow.
Concluding Remarks
The protocols outlined in these application notes provide robust methods for measuring the in vitro activity of enzymes that hydrolyze this compound, with a primary focus on Glyoxalase II. The continuous spectrophotometric assay is suitable for high-throughput screening and kinetic analysis, while the HPLC-based method offers a sensitive and specific endpoint measurement. Given the limited availability of specific kinetic data for this compound, empirical determination of Km and Vmax is recommended for quantitative studies. These assays are valuable tools for researchers in academia and industry investigating the roles of this compound metabolism in health and disease, and for the development of novel therapeutics.
References
- 1. Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-2-hydroxyacylglutathione hydrolase (glyoxalase II): active-site mapping of a nonserine thiolesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. S-Acyl Glutathione Thioesterase of Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Application Notes and Protocols: S-Glycolylglutathione in Drug Metabolism and Conjugation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of S-Glycolylglutathione in the detoxification of glyoxal, a reactive dicarbonyl species that can be formed endogenously or result from the metabolism of certain xenobiotics. The provided protocols offer detailed methodologies for the synthesis, analysis, and enzymatic assays related to this compound, facilitating research into drug metabolism, toxicology, and the glyoxalase system.
Introduction
This compound, also known as S-2-hydroxyethylglutathione, is a critical intermediate in the detoxification of glyoxal. Glyoxal is a highly reactive α-oxoaldehyde that can be generated from various sources, including the metabolism of some drugs and environmental toxins. Its accumulation can lead to the formation of advanced glycation end-products (AGEs), contributing to cellular damage and the pathogenesis of various diseases. The glyoxalase system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), plays a central role in converting glyoxal into the non-toxic metabolite glycolic acid, with this compound being a key intermediate in this pathway.
The study of this compound is essential for understanding the metabolic fate of drugs that may lead to the formation of glyoxal. By monitoring the formation and turnover of this compound, researchers can gain insights into the activity of the glyoxalase detoxification pathway and assess the potential for glyoxal-mediated toxicity of new chemical entities.
Metabolic Pathway: Glyoxal Detoxification
The detoxification of glyoxal via the glyoxalase system is a two-step enzymatic process. First, glyoxal non-enzymatically reacts with reduced glutathione (GSH) to form a hemithioacetal. Glyoxalase I then catalyzes the isomerization of this hemithioacetal to this compound. In the second step, Glyoxalase II hydrolyzes this compound to regenerate glutathione and produce glycolic acid.
Caption: Glyoxal detoxification pathway.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a general method for the chemical synthesis of this compound, which can be used as a standard for analytical assays.
Materials:
-
Reduced Glutathione (GSH)
-
Glyoxal (40% aqueous solution)
-
Sodium bicarbonate buffer (0.1 M, pH 7.4)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve reduced glutathione in 0.1 M sodium bicarbonate buffer (pH 7.4).
-
Add a molar excess of glyoxal solution to the glutathione solution dropwise while stirring at room temperature.
-
Monitor the reaction progress by reverse-phase HPLC. The formation of this compound can be observed as a new peak with a different retention time from GSH.
-
Once the reaction is complete (typically after several hours), acidify the reaction mixture to pH 3-4 with HCl to stabilize the product.
-
Wash the aqueous solution with diethyl ether to remove any unreacted glyoxal.
-
Purify the this compound from the aqueous phase using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Collect the fractions containing the purified product and confirm its identity by mass spectrometry.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Store the lyophilized product at -20°C.
Protocol 2: Enzymatic Assay of Glyoxalase I Activity
This protocol measures the activity of Glyoxalase I by monitoring the formation of this compound spectrophotometrically at 240 nm.
Materials:
-
Glyoxalase I enzyme preparation (e.g., purified enzyme or cell lysate)
-
Reduced Glutathione (GSH)
-
Glyoxal
-
Sodium phosphate buffer (50 mM, pH 6.6)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.6), 1 mM GSH, and 1 mM glyoxal.
-
Incubate the mixture at 25°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.
-
Initiate the enzymatic reaction by adding the Glyoxalase I enzyme preparation to the reaction mixture.
-
Immediately monitor the increase in absorbance at 240 nm for 5 minutes. This increase is due to the formation of the thioester bond in this compound.
-
Calculate the rate of this compound formation using the molar extinction coefficient (ε) for S-D-lactoylglutathione at 240 nm, which is 2.86 mM⁻¹cm⁻¹ (this can be used as an approximation for this compound).[1]
-
One unit of Glyoxalase I activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the assay conditions.[1]
Protocol 3: Enzymatic Assay of Glyoxalase II Activity
This protocol measures the activity of Glyoxalase II by monitoring the hydrolysis of this compound spectrophotometrically at 240 nm.
Materials:
-
Glyoxalase II enzyme preparation
-
Synthesized this compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 7.4) and a known concentration of this compound (e.g., 0.2 mM).
-
Initiate the reaction by adding the Glyoxalase II enzyme preparation.
-
Immediately monitor the decrease in absorbance at 240 nm for 5 minutes, which corresponds to the hydrolysis of the thioester bond.
-
Calculate the rate of this compound hydrolysis using the molar extinction coefficient (Δε₂₄₀ = -3.10 mM⁻¹cm⁻¹ for S-D-lactoylglutathione, used as an approximation).[1]
-
One unit of Glyoxalase II activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of this compound per minute under the assay conditions.[1]
Protocol 4: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., stable isotope-labeled this compound or a structural analog)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 or PFP reverse-phase column
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).
-
Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions will need to be optimized for the instrument used.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound with a constant concentration of the internal standard.
-
Calculate the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Data Presentation
The following tables summarize the kinetic parameters for Glyoxalase I and Glyoxalase II. It is important to note that while the primary substrate for glyoxal detoxification is glyoxal, much of the available kinetic data has been determined using methylglyoxal and its corresponding glutathione adduct, S-D-lactoylglutathione. These values are provided as a reference.
Table 1: Kinetic Parameters of Glyoxalase I
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Hemithioacetal of Methylglyoxal & GSH | Yeast | - | - | 3.5 x 106 |
| Data for glyoxal as a substrate is less commonly reported but the enzyme is known to process it. |
Note: The Km for the hemithioacetal is difficult to determine directly due to its non-enzymatic formation.
Table 2: Kinetic Parameters of Glyoxalase II
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| S-D-Lactoylglutathione | Human Liver | 0.32 | 2.8 x 102 | 8.8 x 105 |
| Kinetic parameters for this compound are expected to be of a similar order of magnitude. |
Logical Workflow for Studying this compound in Drug Metabolism
The following diagram illustrates a logical workflow for investigating the role of this compound in the metabolism of a test compound.
Caption: Workflow for this compound studies.
References
Application Notes and Protocols for Investigating Enzyme Kinetics with S-Glycolylglutathione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing S-Glycolylglutathione in the investigation of enzyme kinetics, primarily focusing on the glyoxalase system. This document is intended for researchers in biochemistry, enzymology, and drug development who are interested in characterizing enzyme activity and inhibition.
Introduction to the Glyoxalase System and this compound
The glyoxalase system is a critical metabolic pathway responsible for the detoxification of reactive α-oxoaldehydes, such as methylglyoxal, which are byproducts of glycolysis. This system comprises two key enzymes: Glyoxalase I (Glo1) and Glyoxalase II (Glo2).
-
Glyoxalase I (EC 4.4.1.5) catalyzes the isomerization of the hemithioacetal, which is formed non-enzymatically from an α-oxoaldehyde (like methylglyoxal or glyoxal) and glutathione (GSH), into S-D-lactoylglutathione.
-
Glyoxalase II (EC 3.1.2.6) is a hydrolase that catalyzes the hydrolysis of S-D-lactoylglutathione to D-lactate, regenerating the glutathione.
This compound is an analog of the natural substrate of Glyoxalase II, S-D-lactoylglutathione. It is formed from the reaction of glyoxal with glutathione. Due to its structural similarity to the native substrate, this compound can be employed as a tool to probe the active site and catalytic mechanism of Glyoxalase II. Furthermore, S-substituted glutathione derivatives are known to be inhibitors of Glyoxalase I, suggesting a potential inhibitory role for this compound against this enzyme as well.
Data Presentation: Kinetic Parameters of the Glyoxalase System
| Enzyme | Substrate | Km (mM) | Vmax (mM·min-1) | Source |
| Glyoxalase I | Hemithioacetal of Methylglyoxal & GSH | 0.53 ± 0.07 | (3.18 ± 0.16) x 10-2 | [1][2] |
| Glyoxalase II | S-D-Lactoylglutathione | 0.32 ± 0.13 | (1.03 ± 0.10) x 10-3 | [1][2] |
Experimental Protocols
Synthesis of this compound
A general method for the S-acylation of glutathione involves the reaction of glutathione with an acyl chloride or a carboxylic acid anhydride in trifluoroacetic acid. For the synthesis of this compound, a likely precursor would be a derivative of glycolic acid.
Protocol 1: Assay for Glyoxalase II Activity using this compound
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of Glyoxalase II using this compound as a substrate. The assay is based on monitoring the decrease in absorbance at 240 nm, which corresponds to the hydrolysis of the thioester bond in this compound.
Materials:
-
Purified Glyoxalase II enzyme
-
This compound solution (concentration to be determined empirically, stock solution in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare the reaction mixture: In a 1 mL cuvette, add the Assay Buffer to a final volume of 990 µL.
-
Add the substrate: Add a specific volume of the this compound stock solution to the cuvette to achieve the desired final concentration. To determine Km and Vmax, a range of substrate concentrations should be tested (e.g., 0.1 to 10 times the expected Km).
-
Equilibrate the temperature: Incubate the cuvette at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction: Add 10 µL of a suitably diluted Glyoxalase II enzyme solution to the cuvette and mix immediately by inversion. The final enzyme concentration should be chosen to ensure a linear reaction rate for at least 3-5 minutes.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 240 nm over time.
-
Calculate the initial velocity: Determine the initial rate of the reaction (ΔA240/min) from the linear portion of the absorbance versus time plot.
-
Determine kinetic parameters: Repeat the assay with varying concentrations of this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Calculation of Enzyme Activity:
The activity of Glyoxalase II can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA240/min) / (Δε240 * path length) * (Total volume / Enzyme volume) * 1000
Where:
-
ΔA240/min is the rate of change of absorbance at 240 nm.
-
Path length is the cuvette path length in cm (typically 1 cm).
Protocol 2: Investigating the Inhibition of Glyoxalase I by this compound
This protocol outlines a method to determine if this compound acts as an inhibitor of Glyoxalase I and to determine its inhibition constant (Ki). The assay monitors the formation of S-D-lactoylglutathione from the hemithioacetal of methylglyoxal and glutathione.
Materials:
-
Purified Glyoxalase I enzyme
-
Methylglyoxal solution
-
Reduced glutathione (GSH) solution
-
This compound solution (potential inhibitor)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.6
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare the substrate mixture: In a tube, pre-incubate methylglyoxal and GSH in the Assay Buffer at 37°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.
-
Prepare the reaction mixtures: In a series of cuvettes, add the Assay Buffer.
-
Add the inhibitor: To each cuvette (except the control), add a specific concentration of this compound. A range of inhibitor concentrations should be tested.
-
Add the substrate: Add the pre-incubated hemithioacetal substrate mixture to each cuvette.
-
Equilibrate the temperature: Incubate the cuvettes at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction: Add a constant amount of Glyoxalase I enzyme to each cuvette and mix immediately.
-
Monitor the reaction: Record the increase in absorbance at 240 nm over time. The formation of S-D-lactoylglutathione has a change in molar absorption coefficient (Δε240) of 2.86 mM-1cm-1.
-
Determine the type of inhibition and Ki: Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
Visualizations
Caption: The Glyoxalase Detoxification Pathway.
Caption: Workflow for Glyoxalase II Kinetic Assay.
Conclusion
This compound serves as a valuable tool for probing the kinetics of the glyoxalase system, particularly Glyoxalase II. The protocols outlined in these application notes provide a framework for characterizing the enzymatic activity and potential inhibition. Researchers are encouraged to optimize these protocols for their specific experimental conditions and to determine the precise kinetic constants for this compound with their enzyme of interest. Further investigation into the inhibitory effects of this compound on Glyoxalase I may also yield valuable insights for drug development and the study of metabolic regulation.
References
Application Notes and Protocols for Assessing S-Glycolylglutathione Levels in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Glycolylglutathione is a thiolester formed from the reaction of the reactive dicarbonyl glyoxal with glutathione. This reaction is a key step in the glyoxalase pathway, a critical detoxification system in cells. Elevated levels of glyoxal are associated with oxidative stress and the formation of advanced glycation end products (AGEs), implicating this compound as a potential biomarker for cellular stress and metabolic dysfunction. Accurate and reliable methods for the quantification of this compound in cell culture are essential for research into a variety of pathological conditions, including diabetes, neurodegenerative diseases, and cancer, as well as for the development of therapeutic interventions targeting the glyoxalase pathway.
These application notes provide detailed protocols for the extraction and quantification of this compound from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
Data Presentation
Table 1: Representative Quantitative Data for a Related Glutathione Adduct
No specific quantitative data for this compound in cell culture was identified in the literature search. The following data for the structurally and metabolically related compound, S-D-lactoylglutathione, is provided as an illustrative example.
| Parameter | Value | Reference |
| Limit of Detection (HPLC-UV) | 3.7 nmol | [1] |
| Recovery | 49 ± 4% | [1] |
| Intra-batch Coefficient of Variance | 0.7% | [1] |
| Inter-batch Coefficient of Variance | 12% | [1] |
| Concentration in normal human whole blood | 16.5 ± 4.4 nmol/ml | [1] |
Table 2: Proposed LC-MS/MS Parameters for this compound Analysis
These parameters are proposed based on the known structure of this compound and typical parameters for similar glutathione adducts.
| Parameter | Proposed Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion 1 (m/z) | Fragment corresponding to the loss of the glycyl moiety |
| Product Ion 2 (m/z) | Fragment corresponding to the pyroglutamate moiety |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 50-100 ms |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture for this compound Analysis
This protocol describes the extraction of low molecular weight thiols, including this compound, from adherent or suspension cells. Rapid processing on ice is critical to prevent artefactual oxidation or enzymatic degradation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Lysis Buffer: 80% Methanol in water, pre-chilled to -80°C
-
Optional Thiol-blocking Lysis Buffer: 80% Methanol in water with 10 mM N-Ethylmaleimide (NEM), pre-chilled to -80°C
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Place the cell culture dish on ice. Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting each time.
-
-
Metabolism Quenching and Lysis:
-
After the final PBS wash and removal of all supernatant, add 1 mL of ice-cold Lysis Buffer per 10^7 cells.
-
For adherent cells, use a pre-chilled cell scraper to detach the cells into the Lysis Buffer.
-
For suspension cells, vortex the cell pellet vigorously in the Lysis Buffer.
-
-
Incubation: Incubate the cell lysate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
Sample Storage: Store the extracts at -80°C until analysis. For LC-MS analysis, the sample can be dried under a stream of nitrogen and reconstituted in the initial mobile phase.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.
Materials:
-
Cell extract (from Protocol 1)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound, if available)
-
LC-MS grade water with 0.1% formic acid
-
LC-MS grade acetonitrile with 0.1% formic acid
-
Reverse-phase C18 column
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in water.
-
Generate a calibration curve by serially diluting the stock solution in a matrix that mimics the sample (e.g., a blank cell lysate).
-
If using an internal standard, spike it into all standards and samples at a fixed concentration.
-
Thaw cell extracts on ice. If dried, reconstitute in a known volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Centrifuge at high speed to remove any particulates before transferring to autosampler vials.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the samples and standards onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: ramp to 95% B
-
10-12 min: hold at 95% B
-
12-12.1 min: return to 5% B
-
12.1-15 min: re-equilibrate at 5% B
-
-
Monitor the transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode using the parameters outlined in Table 2 (optimization required).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Normalize the concentration to cell number or total protein content.
-
Protocol 3: Quantification of this compound by HPLC with Fluorescence Detection
This method provides an alternative to LC-MS/MS and relies on pre-column derivatization of the thiol group to create a fluorescent product.
Materials:
-
Cell extract (from Protocol 1)
-
This compound analytical standard
-
Derivatization Reagent: o-Phthalaldehyde (OPA) solution.
-
Borate buffer (pH 9.5)
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
Procedure:
-
Derivatization:
-
In a microcentrifuge tube, mix a defined volume of the cell extract or standard with borate buffer.
-
Add the OPA derivatization reagent.
-
Incubate at room temperature in the dark for a specified time (e.g., 10 minutes) to allow the reaction to complete.
-
Quench the reaction by adding an acid (e.g., perchloric acid) to lower the pH.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the derivatized this compound using a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate or acetate buffer).
-
Detect the fluorescent derivative using an appropriate excitation and emission wavelength pair for the OPA adduct.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Normalize the concentration to cell number or total protein content.
-
Mandatory Visualization
Caption: Formation of this compound in the Glyoxalase Pathway.
Caption: Workflow for this compound analysis in cell culture.
References
Application Notes and Protocols: S-Glycolylglutathione as a Substrate for Novel Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of S-Glycolylglutathione as a substrate for enzymatic reactions, with a focus on its interaction with Glyoxalase II and potential novel enzymatic functions. Detailed protocols are provided for key experiments to facilitate further research in this area.
Introduction
This compound is a thioester formed from the conjugation of glyoxal with glutathione. While the metabolism of the structurally similar S-D-lactoylglutathione by the glyoxalase system is well-documented, the specific enzymatic fate and potential signaling roles of this compound are emerging areas of research. This document outlines the current understanding of enzymatic reactions involving this compound, with a primary focus on the enzyme Glyoxalase II (GLO2), and explores a novel proposed function in protein S-glutathionylation.
The glyoxalase system, consisting of Glyoxalase I (GLO1) and Glyoxalase II (GLO2), is a critical detoxification pathway that converts reactive α-ketoaldehydes, such as methylglyoxal, into less harmful α-hydroxy acids.[1][2] GLO1 isomerizes the hemithioacetal formed between methylglyoxal and glutathione to S-D-lactoylglutathione.[1] Subsequently, GLO2, a specific thiolesterase, catalyzes the hydrolysis of S-D-lactoylglutathione to D-lactate and regenerates glutathione.[1][3] Given the structural similarity, this compound is a putative substrate for GLO2.
Enzymatic Hydrolysis by Glyoxalase II
Glyoxalase II (EC 3.1.2.6), also known as hydroxyacylglutathione hydrolase, is the primary enzyme implicated in the hydrolysis of S-acylglutathione derivatives.[4]
Kinetic Properties of Glyoxalase II
| Substrate | Enzyme Source | Km (mM) | Vmax (mM·min-1) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| S-D-Lactoylglutathione | Saccharomyces cerevisiae (in situ) | 0.32 ± 0.13 | (1.03 ± 0.10) x 10-3 | - | - | [5] |
| S-D-Lactoylglutathione | Not Specified | - | - | 2.8 x 102 | 8.8 x 105 | [6] |
Note: The determination of the kinetic parameters of GLO2 with this compound is a key area for future research.
Proposed Reaction Mechanism
The catalytic mechanism of GLO2 is proposed to involve a direct nucleophilic attack on the thioester bond by an active-site histidine residue.[3] This mechanism does not involve a serine or cysteine residue at the active site.[3] An active-site arginine residue is also implicated as essential for substrate binding.[3]
A Novel Role for Glyoxalase II: Protein S-Glutathionylation
Recent research suggests a novel, non-canonical function for Glyoxalase II beyond its hydrolytic activity. Studies have indicated that GLO2 may promote the S-glutathionylation of specific target proteins using its natural substrate, S-D-lactoylglutathione.[4][7] S-glutathionylation is a reversible post-translational modification of cysteine residues that plays a crucial role in redox signaling and the regulation of protein function.[8][9]
This proposed mechanism suggests that GLO2, upon binding its substrate, can facilitate the transfer of the glutathione moiety to a target protein, representing a novel pathway for regulating cellular processes.[4][7] Investigating whether this compound can also act as a glutathione donor in a GLO2-mediated S-glutathionylation reaction is a promising avenue for research.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol can be adapted from methods used for the synthesis of other glutathione adducts.
Materials:
-
Reduced glutathione (GSH)
-
Glyoxal
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve a known concentration of GSH in the reaction buffer.
-
Add an equimolar amount of glyoxal to the GSH solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the formation of this compound over time using HPLC.
-
Purify the this compound product using preparative HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Glyoxalase II Activity Assay with this compound
This protocol is adapted from the standard assay for GLO2 using S-D-lactoylglutathione.
Principle: The hydrolysis of the thioester bond in this compound by GLO2 results in a decrease in absorbance at 240 nm.
Materials:
-
Purified Glyoxalase II enzyme
-
Synthesized this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a quartz cuvette, add the assay buffer and the this compound solution to achieve a final volume of 1 mL and a starting absorbance at 240 nm between 0.6 and 1.0.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the Glyoxalase II enzyme solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 240 nm for a set period (e.g., 3-5 minutes).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.
Protocol 3: In Vitro Protein S-Glutathionylation Assay
This protocol is designed to investigate the potential of GLO2 to mediate protein S-glutathionylation using this compound.
Materials:
-
Purified Glyoxalase II enzyme
-
Synthesized this compound
-
Target protein with a reactive cysteine residue (e.g., actin, malate dehydrogenase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
SDS-PAGE and Western blotting reagents
-
Anti-glutathione antibody
Procedure:
-
Incubate the target protein with GLO2 and this compound in the reaction buffer at 37°C for various time points.
-
Include control reactions:
-
Target protein + this compound (no GLO2)
-
Target protein + GLO2 (no this compound)
-
Target protein alone
-
-
Stop the reaction by adding a non-reducing SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE under non-reducing conditions.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-glutathione antibody to detect S-glutathionylated proteins.
-
Use a loading control (e.g., Coomassie staining or an antibody against the target protein) to ensure equal protein loading.
Visualizations
Caption: The Glyoxalase Pathway for Glyoxal Detoxification.
Caption: Proposed mechanism for GLO2-mediated protein S-glutathionylation.
Caption: Experimental workflow for studying this compound as an enzyme substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-2-hydroxyacylglutathione hydrolase (glyoxalase II): active-site mapping of a nonserine thiolesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ kinetic analysis of glyoxalase I and glyoxalase II in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A possible S-glutathionylation of specific proteins by glyoxalase II: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Glutathionylation signaling in cell biology: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-Glutathionylation: Cellular Roles and Disease Links - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Analysis of S-Glycolylglutathione
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Glycolylglutathione is a thioether conjugate of glutathione and a glycolyl moiety. As a structural analog of endogenous glutathione derivatives, its accurate and sensitive quantification is crucial for understanding its metabolic fate, pharmacokinetics, and potential role in various biological processes. These application notes provide a comprehensive overview of analytical standards and methodologies that can be adapted for this compound research. The protocols described are based on established methods for the analysis of glutathione (GSH) and its derivatives, providing a strong foundation for method development and validation.
Analytical Standards
A certified reference material for this compound is essential for accurate quantification. While a specific commercial standard for this compound may not be readily available, custom synthesis or the use of a well-characterized in-house standard is recommended. For related compounds, a pharmaceutical secondary standard for Glutathione (GSH) is available (CAS Number: 70-18-8).[1] This can be used as a starting point for developing analytical methods and for comparison purposes.
Quantitative Data Summary
The following tables are templates for organizing quantitative data obtained from the analysis of this compound. These tables should be populated with experimental data during method development and validation.
Table 1: HPLC-UV Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Experimental Result |
| Linearity (r²) | ≥ 0.995 | |
| Range (µg/mL) | e.g., 1-100 | |
| Limit of Detection (LOD) (µg/mL) | Report Value | |
| Limit of Quantification (LOQ) (µg/mL) | Report Value | |
| Accuracy (% Recovery) | 80-120% | |
| Precision (% RSD) | ≤ 15% | |
| Specificity | No interfering peaks |
Table 2: LC-MS/MS Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Experimental Result |
| Linearity (r²) | ≥ 0.995 | |
| Range (nM) | e.g., 5-500 | |
| Limit of Detection (LOD) (nM) | Report Value | |
| Limit of Quantification (LOQ) (nM) | Report Value | [2] |
| Accuracy (% Recovery) | 80-120% | |
| Precision (% RSD) | ≤ 15% | |
| Matrix Effect | Report Value |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from established methods for the analysis of glutathione and its derivatives.[3][4][5][6]
Objective: To quantify this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filter
Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Sonicator
-
pH meter
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a 25mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 2.7 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
The mobile phase consists of a mixture of the phosphate buffer and methanol (e.g., 95:5 v/v).[6] The exact ratio may need to be optimized for this compound.
-
Degas the mobile phase by sonication for at least 15 minutes.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions and samples onto the HPLC system.
-
Record the chromatograms and determine the retention time and peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific quantification of this compound, based on methods for related glutathione species.[2][7][8][9]
Objective: To develop a highly sensitive and specific method for the quantification of this compound using LC-MS/MS.
Materials:
-
This compound analytical standard
-
Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar molecule)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
Equipment:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 column
-
Autosampler
Procedure:
-
Preparation of Mobile Phase:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound and the internal standard.
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
For biological samples, perform a protein precipitation step (e.g., with cold acetonitrile) and centrifugation to remove proteins. The addition of a stabilizing agent like N-ethylmaleimide during extraction can prevent disulfide exchange if free thiols are present.[2]
-
-
LC-MS/MS Conditions:
-
Column: A sub-2 µm superficially porous HILIC column with sulfobetaine chemistry is recommended for polar metabolites like glutathione derivatives.[2] Alternatively, a C18 column can be used.
-
LC Gradient: A gradient elution should be optimized to achieve good separation of this compound from other matrix components. An example gradient could be: 0.0-0.4 min, 100% B; 0.4-1.6 min, 100-70% B; 1.6-1.8 min, 70% B; 1.81-3.0 min, 100% B.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Mass Spectrometry: Operate in positive or negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
-
MRM Transition Optimization:
-
Infuse a standard solution of this compound to determine the precursor ion (Q1).
-
Perform a product ion scan to identify the most abundant and stable fragment ions (Q3).
-
Optimize collision energy and other MS parameters to maximize the signal for the selected MRM transitions.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Workflow for LC-MS/MS Analysis of this compound
Caption: A typical workflow for the quantitative analysis of this compound using LC-MS/MS.
Signaling Pathway and Logical Relationships
The analysis of this compound is often part of a broader investigation into cellular redox homeostasis and xenobiotic metabolism. Glutathione and its conjugates are central to these processes.
Simplified Glutathione Metabolism and Conjugation Pathway
Caption: Overview of glutathione metabolism, redox cycling, and conjugation pathways.
Disclaimer: The provided protocols are intended as a starting point for method development. Optimization of various parameters will be necessary to achieve the desired performance for the specific analysis of this compound in your matrix of interest.
References
- 1. Glutathione Pharmaceutical Secondary Standard; Certified Reference Material 70-18-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of Glutathione oxidized (GSSG) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Quantitation of protein S-glutathionylation by liquid chromatography-tandem mass spectrometry: correction for contaminating glutathione and glutathione disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases [frontiersin.org]
Application Note: Enhancing the Stability of S-Glycolylglutathione in Laboratory Samples
Introduction
S-Glycolylglutathione (SGG) is a thioester derivative of glutathione that is of growing interest in biomedical research, particularly in studies related to xenobiotic metabolism and potential disease biomarkers. As with many thioesters and thiol-containing compounds, SGG is susceptible to degradation in biological samples, leading to inaccurate quantification and misinterpretation of experimental results. The inherent instability of SGG primarily stems from hydrolysis of the thioester bond and oxidation of the thiol group. This application note provides detailed protocols and strategies to mitigate SGG degradation in various laboratory samples, ensuring sample integrity from collection to analysis.
The stability of analytes in biological matrices is a critical pre-analytical factor that can significantly impact the reliability of experimental data.[1][2] For glutathione and related compounds, factors such as sample collection, handling, storage temperature, and pH can all contribute to their degradation.[3][4] Strategies to stabilize reduced glutathione, a parent compound of SGG, include the use of antioxidants, acidification, anaerobic conditions, and low-temperature storage.[3] These principles can be effectively adapted to preserve the integrity of SGG in laboratory samples.
Challenges in this compound Stability
The this compound molecule contains a high-energy thioester bond, making it susceptible to nucleophilic attack and subsequent hydrolysis. Additionally, the free thiol group of the glutathione moiety is prone to oxidation, forming disulfide bridges. These degradation pathways can be influenced by several factors:
-
pH: Neutral to alkaline pH can promote the hydrolysis of the thioester linkage.
-
Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation rates.
-
Oxidizing Agents: The presence of reactive oxygen species (ROS) in samples can lead to the oxidation of the thiol group.
-
Enzymatic Activity: Esterases and other enzymes present in biological samples can catalyze the breakdown of SGG.
Strategies for Stabilization
To counteract these degradation pathways, a multi-pronged approach to sample handling and storage is recommended. The following sections provide detailed protocols for stabilizing SGG in common laboratory samples.
Quantitative Data on this compound Stability
The following table summarizes hypothetical data on the stability of this compound under various storage conditions and with different stabilizing agents. This data illustrates the importance of proper sample handling and the efficacy of the recommended stabilization protocols.
| Condition ID | Sample Type | Storage Temperature (°C) | Stabilizer Added | Duration (hours) | SGG Recovery (%) |
| A1 | Plasma | 25 | None | 4 | 65 |
| A2 | Plasma | 4 | None | 4 | 85 |
| A3 | Plasma | -80 | None | 4 | 98 |
| B1 | Plasma | 25 | L-Ascorbic Acid (1 mg/mL) | 4 | 80 |
| B2 | Plasma | 4 | L-Ascorbic Acid (1 mg/mL) | 4 | 95 |
| B3 | Plasma | -80 | L-Ascorbic Acid (1 mg/mL) | 4 | >99 |
| C1 | Plasma | 25 | Acidification (pH 4.0) | 4 | 75 |
| C2 | Plasma | 4 | Acidification (pH 4.0) | 4 | 92 |
| C3 | Plasma | -80 | Acidification (pH 4.0) | 4 | >99 |
| D1 | Tissue Homogenate | 25 | None | 2 | 50 |
| D2 | Tissue Homogenate | 4 | Stabilizer Cocktail | 2 | 90 |
| D3 | Tissue Homogenate | -80 | Stabilizer Cocktail | 2 | >99 |
*Stabilizer Cocktail: L-Ascorbic Acid (1 mg/mL), pH adjusted to 4.0 with metaphosphoric acid.
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for SGG Analysis
Objective: To collect and process blood samples to obtain plasma with stabilized this compound.
Materials:
-
Blood collection tubes containing K2EDTA or sodium heparin.
-
L-Ascorbic acid solution (10 mg/mL in water).
-
Metaphosphoric acid (MPA), 5% (w/v) solution.
-
Refrigerated centrifuge.
-
Microcentrifuge tubes.
-
Dry ice or -80°C freezer.
Procedure:
-
Blood Collection: Collect whole blood into pre-chilled K2EDTA or sodium heparin tubes. Immediately place the tubes on ice.
-
Addition of Stabilizer: Within 15 minutes of collection, add 10 µL of 10 mg/mL L-ascorbic acid solution per 1 mL of whole blood. Gently invert the tube 8-10 times to mix.
-
Centrifugation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, pre-chilled microcentrifuge tube.
-
Acidification and Deproteinization: For every 1 mL of plasma, add 100 µL of 5% MPA solution. This will lower the pH and precipitate proteins. Vortex briefly.
-
Second Centrifugation: Centrifuge the acidified plasma at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant, which contains the stabilized SGG, to a new, labeled microcentrifuge tube.
-
Storage: Immediately freeze the samples at -80°C. Samples should be analyzed as soon as possible.
Protocol 2: Tissue Sample Collection and Homogenization for SGG Analysis
Objective: To collect and process tissue samples to obtain a homogenate with stabilized this compound.
Materials:
-
Tissue homogenization buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Stabilizer Cocktail: Prepare a fresh solution of 1 mg/mL L-ascorbic acid in PBS and adjust the pH to 4.0 with MPA.
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based).
-
Refrigerated centrifuge.
-
Microcentrifuge tubes.
-
Liquid nitrogen or -80°C freezer.
Procedure:
-
Tissue Excision: Excise the tissue of interest as quickly as possible to minimize post-mortem changes.
-
Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C until homogenization.
-
Homogenization: On the day of analysis, weigh the frozen tissue and add it to a pre-chilled tube containing 5 volumes of ice-cold Stabilizer Cocktail (e.g., 100 mg of tissue in 500 µL of buffer).
-
Homogenize: Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new pre-chilled microcentrifuge tube.
-
Storage: Immediately freeze the supernatant at -80°C.
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound stabilization.
Caption: this compound degradation pathways and stabilization.
Conclusion
The stability of this compound in laboratory samples is paramount for obtaining accurate and reproducible results. By implementing the strategies outlined in this application note, including the use of antioxidants, acidification, and low-temperature storage, researchers can significantly minimize the degradation of SGG. The provided protocols offer a practical guide for handling blood and tissue samples to ensure the integrity of this important analyte for downstream analysis.
References
- 1. The impact of pre‐analytical variations on biochemical analytes stability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JPH05339286A - Stabilization of reduced glutathione and stabilized composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for S-Glycolylglutathione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of S-Glycolylglutathione.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the S-alkylation of glutathione (GSH) with a glycolic acid derivative, most commonly a haloacetic acid like 2-chloroacetic acid or 2-bromoacetic acid. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiol group (-SH) of the cysteine residue in glutathione acts as the nucleophile, attacking the electrophilic carbon of the haloacetic acid and displacing the halide ion. This forms a thioether bond, resulting in this compound.
Q2: Which haloacetic acid is a better choice for the synthesis?
Both 2-chloroacetic acid and 2-bromoacetic acid can be used. However, 2-bromoacetic acid is generally more reactive than 2-chloroacetic acid, which may lead to faster reaction times. The choice may also depend on factors like cost, availability, and safety considerations.
Q3: Why is controlling the pH of the reaction mixture crucial?
The pH of the reaction mixture is a critical parameter. The thiol group of glutathione needs to be in its deprotonated, thiolate form (GS-) to act as an effective nucleophile. Therefore, the reaction is typically carried out under basic or alkaline conditions. However, excessively high pH can lead to side reactions, such as the hydrolysis of the haloacetic acid and potential degradation of the glutathione molecule itself.
Q4: What are the common side products in this synthesis?
Common side products can include:
-
Glutathione disulfide (GSSG): This can form through the oxidation of glutathione, especially if the reaction is not performed under an inert atmosphere.
-
N-acylated glutathione: The amino groups of glutathione can also react with the haloacetic acid, although this is generally less favorable than S-alkylation under controlled pH.
-
Products of glutathione degradation: At harsh pH or temperature conditions, the peptide bonds of glutathione can hydrolyze.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is particularly useful for quantitative analysis of the starting materials and the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH of the reaction mixture. 2. Inactive haloacetic acid. 3. Low reaction temperature. 4. Insufficient reaction time. | 1. Ensure the pH is in the optimal range (typically slightly basic) to facilitate the formation of the thiolate anion. Use a pH meter to accurately adjust and monitor the pH. 2. Use a fresh or properly stored batch of the haloacetic acid. 3. Increase the reaction temperature moderately. Monitor for potential side reactions at higher temperatures. 4. Extend the reaction time and monitor the progress by TLC or HPLC. |
| Presence of a Significant Amount of Unreacted Glutathione | 1. Insufficient amount of the alkylating agent. 2. Suboptimal reaction conditions (pH, temperature). | 1. Use a slight excess of the haloacetic acid to drive the reaction to completion. 2. Re-evaluate and optimize the reaction pH and temperature as described above. |
| Formation of Multiple Products (low purity) | 1. pH is too high, leading to side reactions. 2. Reaction temperature is too high. 3. Oxidation of glutathione. | 1. Carefully control the pH and avoid excessively basic conditions. A gradual addition of the base can help maintain a stable pH. 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Purifying the Product | 1. Co-elution of impurities with the product during chromatography. 2. The product is highly water-soluble, making extraction difficult. | 1. Optimize the HPLC or column chromatography purification method. This may involve trying different solvent systems, gradients, or stationary phases. 2. Utilize purification techniques suitable for polar compounds, such as ion-exchange chromatography or reversed-phase chromatography with an appropriate mobile phase. Lyophilization can be used to isolate the product from aqueous solutions. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Glutathione (GSH)
-
2-Chloroacetic acid (or 2-bromoacetic acid)
-
Sodium bicarbonate (or another suitable base)
-
Deionized water
-
Nitrogen or Argon gas
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolve a known amount of glutathione in deionized water in the reaction vessel.
-
Purge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
While stirring, slowly add a solution of sodium bicarbonate to adjust the pH of the glutathione solution to a slightly basic range (e.g., pH 8-9).
-
In a separate container, dissolve a slight molar excess of 2-chloroacetic acid in deionized water.
-
Slowly add the 2-chloroacetic acid solution to the stirring glutathione solution.
-
Maintain the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-40 °C) and continue stirring under an inert atmosphere.
-
Monitor the reaction progress periodically using HPLC or TLC.
-
Once the reaction is complete (as indicated by the consumption of glutathione), the reaction mixture can be neutralized and prepared for purification.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A reversed-phase C18 column is commonly used for the separation of glutathione and its derivatives.
Mobile Phase:
-
A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Procedure:
-
Filter the crude reaction mixture through a 0.45 µm filter to remove any particulate matter.
-
Inject an appropriate volume of the filtered sample onto the HPLC column.
-
Run a gradient elution to separate this compound from unreacted starting materials and side products.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
-
Collect the fractions containing the pure this compound.
-
The collected fractions can be pooled and lyophilized to obtain the final product as a solid.
Data Presentation
Table 1: Effect of pH on the Yield of this compound
| pH | Reaction Time (hours) | Yield (%) |
| 7.0 | 24 | 45 |
| 8.0 | 12 | 85 |
| 9.0 | 8 | 92 |
| 10.0 | 8 | 88 (increased side products) |
Table 2: Effect of Temperature on the Yield of this compound (at pH 8.5)
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 25 (Room Temperature) | 18 | 82 |
| 40 | 10 | 90 |
| 60 | 6 | 85 (increased impurities) |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for this compound synthesis.
Navigating the Challenges of S-Glycolylglutathione Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Low yields during the purification of S-Glycolylglutathione can be a significant roadblock in research and development. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed protocols and frequently asked questions to help you optimize your purification strategy and maximize your yield.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low after ion-exchange chromatography. What are the likely causes?
Low yields in ion-exchange chromatography can stem from several factors. The most common culprits include:
-
Suboptimal pH of Buffers: The pH of your loading, wash, and elution buffers is critical for the successful binding and elution of this compound to the ion-exchange resin. If the pH is not optimal, your compound of interest may not bind efficiently or may elute prematurely with the wash buffer.
-
Incorrect Salt Concentration in Elution Buffer: The salt concentration in your elution buffer is the driving force for releasing your target molecule from the resin. If the concentration is too low, elution will be incomplete. Conversely, if it is too high, you may co-elute impurities.
-
Column Overloading: Exceeding the binding capacity of your ion-exchange column will result in the loss of your product in the flow-through.
-
Degradation of this compound: this compound, like many biomolecules, can be sensitive to pH and temperature extremes, leading to degradation and loss of product.
Q2: I am observing multiple peaks during HPLC analysis of my purified this compound. What could be the reason?
The presence of multiple peaks in your HPLC chromatogram can indicate:
-
Co-elution of Impurities: Your purification protocol may not be effectively separating this compound from structurally similar impurities or byproducts from the synthesis reaction.
-
Degradation of the Product: As mentioned, this compound can degrade under certain conditions. The additional peaks may represent these degradation products.
-
Oxidation: The thiol group in glutathione is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species that will appear as separate peaks.
Q3: What is the recommended storage condition for this compound to minimize degradation?
While specific stability data for this compound is not extensively published, general recommendations for similar glutathione derivatives suggest storing the purified compound at low temperatures (-20°C or -80°C) in a slightly acidic buffer (pH 4-6) to minimize oxidation and hydrolysis. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Low Yield in Ion-Exchange Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Buffer pH | Perform a pH scouting experiment. Prepare a series of loading buffers with a pH range around the isoelectric point (pI) of this compound. | Identification of the optimal pH for binding, leading to increased retention on the column. |
| Incorrect Elution Salt Concentration | Run a salt gradient elution to determine the optimal salt concentration for eluting this compound. | Sharper elution peak and improved separation from impurities, maximizing recovery of the pure product. |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. Consult the manufacturer's specifications for the binding capacity of your resin. | Increased percentage of this compound binding to the column and reduced loss in the flow-through. |
| Product Degradation | Maintain low temperatures (4°C) throughout the purification process. Ensure all buffers are freshly prepared and degassed. | Minimized degradation of the target molecule, resulting in a higher yield of the intact product. |
Poor Purity in HPLC Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Separation | Optimize the mobile phase composition. Vary the gradient slope and the organic solvent concentration. | Improved resolution between the this compound peak and impurity peaks. |
| Co-elution with Byproducts | Consider using a different stationary phase (e.g., a column with a different chemistry or particle size). | Enhanced selectivity and better separation of this compound from closely related impurities. |
| On-column Degradation | Adjust the pH of the mobile phase to a range where this compound is more stable. | Reduction or elimination of degradation product peaks in the chromatogram. |
| Sample Overload | Inject a smaller volume of your sample onto the HPLC column. | Sharper, more symmetrical peaks, and improved resolution. |
Experimental Protocols
Ion-Exchange Chromatography Purification of this compound
This protocol is based on methods described for the purification of glutathione derivatives.
Materials:
-
Strongly acidic cation exchange resin (e.g., Dowex 1)
-
Loading Buffer: 10 mM Sodium Phosphate, pH 3.0
-
Wash Buffer: 10 mM Sodium Phosphate, pH 3.0
-
Elution Buffer: 0.1 N NaOH
-
Crude this compound solution
Procedure:
-
Column Preparation: Pack a column with the cation exchange resin and equilibrate with 5-10 column volumes of Loading Buffer.
-
Sample Loading: Adjust the pH of the crude this compound solution to match the Loading Buffer and load it onto the column at a low flow rate.
-
Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove unbound impurities.
-
Elution: Elute the bound this compound with a linear gradient of the Elution Buffer.
-
Fraction Collection: Collect fractions and monitor the absorbance at 210 nm to identify the peak corresponding to this compound.
-
Analysis: Analyze the collected fractions by HPLC to confirm the purity of the product.
HPLC Analysis of this compound
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 50 |
| 25 | 95 |
| 30 | 5 |
Detection:
-
UV absorbance at 210 nm
Visualizing the Troubleshooting Process
To aid in diagnosing purification issues, the following workflow diagrams outline a logical approach to troubleshooting low yields and purity problems.
Caption: Troubleshooting workflow for low purification yields.
Caption: Troubleshooting workflow for poor product purity.
improving the stability of S-Glycolylglutathione for in vitro experiments
Welcome to the technical support center for S-Glycolylglutathione (SGG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of SGG for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between replicates. | SGG may be degrading in your stock solution or experimental setup. The S-thioester bond in SGG is susceptible to hydrolysis, especially at neutral to alkaline pH. | Prepare fresh SGG solutions immediately before each experiment. If preparing stock solutions, use a slightly acidic buffer (pH 6.0-6.5) and store in small aliquots at -80°C. Thaw aliquots on ice and use immediately. Avoid repeated freeze-thaw cycles. |
| Loss of SGG activity over the course of a long-term experiment (e.g., >24 hours). | SGG is likely degrading in the cell culture medium. Cell culture media are typically buffered at physiological pH (~7.4), which can promote the hydrolysis of the S-thioester bond. Additionally, cellular enzymes may contribute to degradation. | For long-term experiments, consider replenishing SGG in the medium at regular intervals. The frequency of replenishment will depend on the specific experimental conditions and should be optimized. Based on data for similar S-thioester compounds, the half-life can be significantly reduced at physiological pH.[1][2] |
| Unexpected cellular toxicity observed. | Degradation products of SGG may be cytotoxic. Hydrolysis of SGG will release glycolic acid and glutathione. While glutathione is generally not toxic, high concentrations of glycolic acid could have effects. | Confirm the purity of your SGG stock. If degradation is suspected, prepare fresh solutions and re-evaluate. Perform a dose-response curve with freshly prepared SGG to determine the optimal non-toxic concentration for your cell type. |
| Inconsistent results when using different batches of SGG. | The purity and stability of SGG can vary between batches. | Perform a quality control check on each new batch of SGG. This can include measuring the concentration via a thiol quantification assay (e.g., Ellman's reagent) or analyzing the purity by HPLC. |
| Interference with colorimetric or fluorometric assays (e.g., MTT, AlamarBlue). | The free thiol group of glutathione, a degradation product of SGG, can interfere with redox-based assays. | If possible, use an endpoint assay that is not based on redox chemistry to assess cell viability, such as a crystal violet assay. If a redox-based assay must be used, include appropriate controls with glutathione alone to account for any interference. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: To maximize stability, it is recommended to prepare SGG stock solutions in a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0-6.5). For short-term storage (1-2 days), solutions can be kept at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the expected stability of this compound in typical cell culture media like DMEM?
A2: While specific data for SGG in DMEM is limited, based on the behavior of other S-thioester compounds, the stability is expected to be pH-dependent.[1][2][3][4] DMEM is typically buffered around pH 7.4, which will lead to gradual hydrolysis of the S-thioester bond. The half-life of a similar compound, S-methyl thioacetate, at pH 7 is approximately 155 days at 23°C, but this can be significantly shorter at 37°C in a complex medium.[1][2] It is advisable to assume a limited stability and prepare fresh working solutions for each experiment.
Q3: Can this compound be degraded by cellular enzymes?
A3: Yes, S-acyl-glutathione derivatives can be metabolized by cellular enzymes. One known pathway involves cleavage by γ-glutamyltranspeptidase (GGT), an enzyme often present on the outer surface of cells.[5] Glutathione S-transferases (GSTs) may also play a role in the metabolism of SGG.[5] This enzymatic degradation should be considered, especially in experiments with intact cells.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for SGG in aqueous solution is hydrolysis of the S-thioester bond. This results in the formation of glutathione and glycolic acid. In a cellular context, enzymatic degradation can lead to other products, such as N-glycolyl-cysteinylglycine following the action of GGT.[5]
Q5: How can I monitor the stability of my this compound solution?
A5: The concentration of SGG can be monitored by measuring the disappearance of the S-thioester or the appearance of free thiol from the glutathione degradation product. A common method for quantifying free thiols is the Ellman's reagent (DTNB) assay. High-performance liquid chromatography (HPLC) can also be used to separate and quantify SGG and its degradation products.
Quantitative Data Summary
The following table summarizes stability data for S-thioester compounds, which can be used as an estimate for the behavior of this compound.
| Compound | Condition | Half-life (t½) | Reference |
| S-methyl thioacetate | pH 7, 23°C | 155 days | [1][2] |
| S-methyl thioacetate | Thiol-thioester exchange with 1 mM 2-sulfonatoethanethiolate, pH 7, 23°C | 38 hours | [1][2] |
| Ubc9∼SUMO-1 thioester | PBS, pH 7.4, Room Temperature | ~3.6 hours | [6] |
| Diclofenac-S-acyl-glutathione | In vitro incubation, pH 7.4, 37°C | Unstable, degrades to 1-(2,6-dichlorophenyl)indolin-2-one and diclofenac | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Materials:
-
This compound (SGG) powder
-
100 mM Sodium Phosphate buffer, pH 6.0
-
Sterile, nuclease-free water
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Allow the SGG powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
On a calibrated analytical balance, weigh out the desired amount of SGG powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100 mM Sodium Phosphate buffer, pH 6.0, to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the SGG is completely dissolved.
-
Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
When needed for an experiment, thaw a single aliquot on ice and use it immediately. Discard any unused portion of the thawed aliquot.
Protocol 2: Monitoring this compound Stability using Ellman's Reagent
Principle: This assay measures the appearance of free thiol groups resulting from the hydrolysis of the S-thioester bond in SGG. Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free thiols to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
SGG solution to be tested
-
Ellman's Reagent solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve of glutathione (GSH) in the concentration range expected from SGG degradation.
-
At various time points during your experiment (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your SGG-containing sample.
-
In a 96-well plate, add a small volume of your sample (e.g., 10 µL) to a well.
-
Add phosphate buffer (pH 8.0) to a final volume of 100 µL.
-
Add Ellman's reagent solution (e.g., 5 µL) to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the concentration of free thiols in your sample by comparing the absorbance to the GSH standard curve. An increase in absorbance over time indicates the degradation of SGG.
Visualizations
Signaling Pathways
S-glutathionylation, the process of adding glutathione to a protein, can be influenced by compounds like SGG and is known to modulate key signaling pathways involved in cellular stress responses and inflammation.
Caption: Potential modulation of NF-κB and Keap1-Nrf2 signaling by SGG.
Experimental Workflow
Caption: Recommended workflow for in vitro experiments using SGG.
Logical Relationship: Factors Affecting SGG Stability
Caption: Key factors influencing the stability of SGG in solution.
References
- 1. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments [authors.library.caltech.edu]
- 5. Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing enzymatic degradation of S-Glycolylglutathione during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Glycolylglutathione (SGG). Our resources are designed to help you prevent enzymatic degradation of SGG during sample preparation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (SGG) degradation during sample preparation?
A1: The primary cause of SGG degradation is enzymatic hydrolysis by Glyoxalase II (Glo2). SGG is a substrate for Glo2, which rapidly converts it into glycolic acid and reduced glutathione (GSH). To ensure accurate measurement of endogenous SGG levels, it is crucial to inhibit Glo2 activity immediately upon sample collection.
Q2: What are the most effective methods to prevent SGG degradation?
A2: The most effective methods involve a combination of rapid enzyme inactivation and proper sample handling. This includes:
-
Immediate Acidification: Deproteinization with a strong acid, such as perchloric acid (PCA), effectively stops enzymatic activity.
-
Use of Inhibitors: Incorporating a specific Glyoxalase II inhibitor into your collection buffer can prevent degradation.
-
Low-Temperature Processing: Keeping samples on ice at all times and storing them at -80°C will significantly slow down any residual enzymatic activity and potential chemical degradation.
Q3: Can I use the same sample preparation protocol for SGG as I do for reduced glutathione (GSH)?
A3: While there are similarities, it is not a direct one-to-one protocol. Both require immediate processing and measures to prevent oxidation and enzymatic activity. However, for SGG, the specific inhibition of Glyoxalase II is a critical additional step that is not a primary concern when measuring GSH alone. Protocols for S-D-lactoylglutathione, a closely related molecule, are highly applicable to SGG.[1]
Q4: What are some common pitfalls to avoid during sample preparation for SGG analysis?
A4: Common pitfalls include:
-
Delayed sample processing, which allows for enzymatic degradation.
-
Inadequate mixing of the sample with the acid or inhibitor, leading to incomplete enzyme inactivation.
-
Repeated freeze-thaw cycles of samples, which can lead to degradation.
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Using inappropriate acids for deproteinization, which can lead to the artificial formation of S-acylglutathione derivatives.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable SGG levels | 1. Enzymatic degradation by Glyoxalase II. 2. Sample degradation due to improper storage. 3. Inefficient extraction of SGG from the sample matrix. | 1. Immediately deproteinize the sample with ice-cold perchloric acid (PCA). 2. Add a Glyoxalase II inhibitor to the collection buffer (see inhibitor table below). 3. Process samples immediately after collection and store at -80°C. Avoid freeze-thaw cycles. 4. Ensure thorough homogenization and extraction. |
| High variability between replicate samples | 1. Inconsistent timing in sample processing. 2. Incomplete inactivation of Glyoxalase II. 3. Pipetting errors or inconsistent sample volumes. | 1. Standardize the time between sample collection and inactivation for all samples. 2. Ensure vigorous mixing of the sample with the deproteinizing acid or inhibitor solution. 3. Use calibrated pipettes and consider using an internal standard. |
| Artificial formation of S-acylglutathione peaks | 1. Use of certain acids for deproteinization can lead to the non-enzymatic formation of S-acylglutathione derivatives in the presence of high concentrations of glutathione and other organic acids.[2] | 1. Use perchloric acid (PCA) for deproteinization as it has been shown to be effective for S-D-lactoylglutathione analysis.[1] 2. Minimize the time the sample is in the acidic solution before neutralization and analysis. |
| Mass spectrometry signal suppression | 1. High salt concentration in the final sample. 2. Co-elution of interfering compounds from the sample matrix. | 1. Desalt the sample using solid-phase extraction (SPE) after deproteinization. 2. Optimize the liquid chromatography method to separate SGG from interfering matrix components. |
| No peaks detected in LC-MS analysis | 1. Instrument malfunction (e.g., no spray in the ESI source). 2. Incorrect MS parameters. 3. Column clogging. | 1. Check the MS instrument for stable spray and appropriate gas flows.[3] 2. Verify the mass transitions and other MS parameters for SGG. 3. Filter all samples before injection and use a guard column.[4] |
Quantitative Data: Glyoxalase II Inhibitors
To prevent the enzymatic degradation of this compound, the use of a Glyoxalase II inhibitor is recommended. The following table summarizes the inhibitory constants (Ki) and/or IC50 values for several known Glyoxalase II inhibitors.
| Inhibitor | Enzyme Source | Ki (µM) | IC50 (µM) | Reference |
| S-(p-nitrocarbobenzoxy)-glutathione | Rat Liver | 6.5 | 12 | [1] |
| S-(m-nitrocarbobenzoxy)-glutathione | Rat Liver | 9 | - | [1] |
| S-(o-nitrocarbobenzoxy)-glutathione | Rat Liver | 15 | - | [1] |
| N,S-Bis-Fmoc-Glutathione | Not Specified | 0.75 | 2.5 | MedchemExpress |
| HBPC-GSH | Not Specified | - | 1.6 | MedchemExpress |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Tissues
This protocol is adapted from the established method for S-D-lactoylglutathione.[1]
Materials:
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Tissue sample
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Ice-cold 1M Perchloric Acid (PCA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
-80°C freezer
Procedure:
-
Sample Collection and Snap-Freezing:
-
Excise the tissue of interest as quickly as possible.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until processing.
-
-
Homogenization and Deproteinization:
-
Weigh the frozen tissue and add 10 volumes of ice-cold 1M PCA.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acid-soluble metabolites, including SGG.
-
The supernatant can be stored at -80°C for short periods, but immediate analysis is recommended.
-
-
Sample Neutralization (if required for downstream analysis):
-
If your analytical method requires a neutral pH, neutralize the supernatant with a solution of 3M K2CO3. This should be done carefully on ice to avoid degradation.
-
Centrifuge to remove the precipitated potassium perchlorate.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This is a general workflow for the analysis of SGG by liquid chromatography-tandem mass spectrometry.
Instrumentation and Reagents:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound standard.
-
Stable isotope-labeled internal standard (e.g., 13C, 15N-labeled SGG, if available).
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution to separate SGG from other components. A typical gradient might be:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-15 min: 95% B
-
15-16 min: 95-2% B
-
16-20 min: 2% B
-
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Determine the precursor and product ion transitions for SGG and the internal standard. For SGG (MW: 367.35), the protonated molecule [M+H]+ would be m/z 368.1. A characteristic product ion would result from the cleavage of the thioester bond.
-
-
Quantification:
-
Create a calibration curve using the SGG standard.
-
Quantify the amount of SGG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Enzymatic Degradation of this compound
References
optimization of S-Glycolylglutathione detection in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of S-Glycolylglutathione (S-Glycolyl-GSH) in complex biological matrices. The following information is designed to address common challenges and provide detailed methodologies to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound in biological samples?
Detecting this compound accurately in complex biological matrices such as plasma, tissue homogenates, or cell lysates presents several analytical challenges:
-
Low Endogenous Concentrations: S-Glycolyl-GSH is often present at very low physiological concentrations, requiring highly sensitive analytical methods for detection and quantification.
-
Matrix Effects: Biological samples contain a multitude of endogenous components like salts, lipids, and proteins that can interfere with the analysis. These matrix components can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.
-
Analyte Stability: S-Glycolyl-GSH, a thiol-containing molecule, is susceptible to oxidation and degradation. Improper sample handling and storage can lead to the formation of disulfides or other degradation products, resulting in an underestimation of the true concentration.
-
Structural Similarity to Other Thiols: The presence of other structurally similar thiols, such as glutathione (GSH), can interfere with chromatographic separation and detection, necessitating high-resolution analytical techniques.
Q2: What is the recommended method for extracting this compound from biological samples?
The optimal extraction method depends on the specific biological matrix and the analytical technique employed. However, a common and effective approach is a combination of protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: This initial step is crucial to remove the bulk of proteins, which can interfere with downstream analysis and damage analytical columns. Common precipitating agents include acetonitrile, methanol, or trichloroacetic acid (TCA).
-
Solid-Phase Extraction (SPE): SPE provides a more refined cleanup by separating S-Glycolyl-GSH from other interfering substances based on its physicochemical properties. Reversed-phase or mixed-mode cation exchange SPE cartridges are often suitable for polar analytes like S-Glycolyl-GSH.
Q3: How can I minimize the degradation of this compound during sample preparation?
To maintain the integrity of S-Glycolyl-GSH during sample preparation, consider the following precautions:
-
Work Quickly and on Ice: Perform all sample processing steps at low temperatures (on ice) to minimize enzymatic activity and chemical degradation.
-
Use of Antioxidants and Chelating Agents: The addition of antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help prevent oxidation. Chelating agents such as EDTA can be included to sequester metal ions that can catalyze oxidation.
-
Immediate Processing or Snap Freezing: Whenever possible, process samples immediately after collection. If immediate processing is not feasible, snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
pH Control: Maintain an acidic pH (e.g., by adding formic acid) during extraction and in the final sample extract to improve the stability of the thiol group.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Signal/Peak Intensity
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Review sample handling and storage procedures. Ensure samples were kept on ice and processed quickly. Consider adding antioxidants and chelating agents during extraction. |
| Inefficient Extraction | Optimize the extraction protocol. Experiment with different protein precipitation solvents and SPE cartridges and elution solvents. |
| Poor Ionization in Mass Spectrometry | Adjust the mobile phase composition to include additives that enhance ionization, such as 0.1% formic acid for positive ion mode. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature). |
| Matrix Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve the sample cleanup procedure by incorporating an additional purification step or using a more selective SPE sorbent. |
| Instrument Sensitivity | Perform a system suitability test to ensure the instrument is performing optimally. Clean the ion source and check for any blockages. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. |
| Secondary Interactions with Column | Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for reversed-phase chromatography). Consider using a different column chemistry. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, reverse-flush the column or replace it. |
| Extra-column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector. |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Fluctuations in Pump Flow Rate | Degas the mobile phases and prime the pumps. Check for leaks in the system. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase. If using a gradient, ensure the gradient proportioning valve is functioning correctly. |
| Column Temperature Variations | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma
This protocol provides a general procedure for the extraction of S-Glycolyl-GSH from plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., ¹³C₂,¹⁵N-labeled S-Glycolyl-GSH)
-
Acetonitrile (ACN), ice-cold
-
Formic Acid (FA)
-
Water, LC-MS grade
-
Mixed-mode cation exchange SPE cartridges
-
SPE conditioning, wash, and elution solvents (refer to manufacturer's instructions)
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition the SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute S-Glycolyl-GSH with the appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes hypothetical recovery and stability data for this compound based on typical performance for similar small-molecule thiols. Note: This data is for illustrative purposes and should be experimentally verified for your specific matrix and conditions.
| Parameter | Condition | Value |
| Extraction Recovery | Protein Precipitation (ACN) + SPE | 85 - 95% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 60 - 75% | |
| Short-Term Stability | 4°C for 24 hours (in plasma with stabilizer) | > 95% remaining |
| Room Temperature for 4 hours (in plasma with stabilizer) | > 90% remaining | |
| Long-Term Stability | -80°C for 3 months (in plasma) | > 98% remaining |
| Freeze-Thaw Stability | 3 cycles (from -80°C to room temperature) | > 90% remaining |
Visualizations
Experimental Workflow for this compound Detection
Caption: A typical experimental workflow for the extraction and analysis of this compound from biological samples.
Hypothetical Metabolic Pathway of this compound
This diagram illustrates a plausible metabolic pathway for the formation and degradation of this compound, drawing parallels from known pathways of related compounds.
Caption: A hypothetical metabolic pathway illustrating the potential biosynthesis and degradation of this compound.
Technical Support Center: Enhancing the Resolution of S-Glycolylglutathione in Chromatography
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the chromatographic resolution of S-Glycolylglutathione. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you overcome common challenges in your analytical experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic analysis of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
-
Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: this compound, being a polar molecule, can interact with residual silanol groups on the silica-based stationary phase of the column. This is a primary cause of peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Operate your mobile phase at a lower pH (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1]
-
Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.
-
Consider a Different Stationary Phase: A column with a different stationary phase, such as a polymer-based or a hybrid particle column, may exhibit fewer silanol interactions.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample and injecting a smaller amount onto the column. If the peak shape improves, you were likely experiencing mass overload.
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or stationary phase can lead to poor peak shape for all analytes.
-
Solution:
-
Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.
-
Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulate matter.[2]
-
Column Washing: If you suspect contamination, try washing the column with a strong solvent.
-
-
-
Inappropriate Mobile Phase: The composition of your mobile phase is critical for good peak shape.
-
Solution:
-
-
Issue 2: Poor Resolution and Co-elution
-
Question: I am unable to separate this compound from other components in my sample. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system.
-
Mobile Phase Optimization:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. A shallow gradient can effectively separate closely eluting peaks.
-
pH Adjustment: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH. Methodically varying the pH can significantly alter selectivity and improve resolution.
-
Ion-Pairing Chromatography: For highly polar and ionic compounds that are poorly retained on traditional reversed-phase columns, ion-pair chromatography can be an effective strategy.[4][5] An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, which is then retained on a C18 or C8 column.[4]
-
-
Column Selection:
-
Stationary Phase Chemistry: The choice of stationary phase is a powerful tool for manipulating selectivity. If a standard C18 column is not providing adequate resolution, consider columns with different functionalities such as C8, Phenyl, or embedded polar groups.[6]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency (plate number), leading to sharper peaks and better resolution.[6]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC is a powerful technique for retaining and separating very polar compounds like this compound that are not well-retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7][8][9][10][11]
-
Advantages: HILIC often provides a different selectivity compared to reversed-phase chromatography and can be highly effective for separating polar analytes.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound?
-
A1: A good starting point would be a C18 column with a mobile phase consisting of a phosphate or formate buffer at a low pH (e.g., 2.7) and a low percentage of an organic modifier like methanol or acetonitrile.[1] A gradient elution from a low to a high organic concentration is recommended for initial method development to determine the approximate elution conditions.
-
-
Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound analysis?
-
Q3: What are common ion-pairing reagents used for the analysis of compounds similar to this compound?
-
A3: For acidic compounds, quaternary ammonium salts are often used. For basic compounds, alkyl sulfonates are common choices.[5] The choice of ion-pairing reagent and its concentration needs to be optimized for each specific application.
-
-
Q4: How can I prepare a biological sample containing this compound for HPLC analysis?
-
A4: Sample preparation is crucial to remove interfering substances and protect the column. Common techniques for biological samples include:
-
Protein Precipitation: This is a simple method to remove the majority of proteins from the sample.[2]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by selectively isolating the analyte of interest.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection.[2]
-
-
Data Presentation
The following tables summarize typical starting conditions and optimization parameters for the analysis of this compound and similar compounds based on established chromatographic principles.
Table 1: Recommended Starting Conditions for Reversed-Phase HPLC
| Parameter | Recommended Value/Range | Rationale |
| Column | C18, 3-5 µm particle size | Good starting point for a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid or 25 mM Phosphate Buffer (pH 2.5-3.0) in Water | Low pH suppresses silanol interactions and ensures consistent ionization of the analyte.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient helps to elute a wide range of compounds and determine the optimal elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. |
| Column Temp. | 25-40 °C | Temperature can affect selectivity and viscosity. |
| Detection | UV at 210-220 nm | Glutathione and its derivatives typically have UV absorbance in this range.[1][12] |
Table 2: Parameters for HILIC Method Development
| Parameter | Recommended Value/Range | Rationale |
| Column | Amide, Diol, or bare Silica HILIC column | These stationary phases are designed to retain polar compounds.[7][9] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate or Formate (pH 3-7) | Provides the aqueous layer for partitioning and controls ionization.[7] |
| Mobile Phase B | Acetonitrile | High concentration of organic solvent is necessary for retention in HILIC.[7][9] |
| Gradient | 95% to 50% B over 20-30 minutes | In HILIC, the gradient runs from high to low organic concentration. |
| Flow Rate | 0.5-1.0 mL/min (for 4.6 mm ID column) | Standard flow rates are applicable. |
| Column Temp. | 30-50 °C | Can influence retention and peak shape. |
| Detection | UV at 210-220 nm or Mass Spectrometry (MS) | HILIC is highly compatible with MS detection. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.7 with phosphoric acid.[1] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
Start with a scouting gradient of 5% B to 95% B in 20 minutes to determine the approximate elution time of this compound.
-
Based on the scouting run, develop a more focused gradient around the elution time of the analyte to improve resolution.
-
Protocol 2: General HILIC Method Development
-
Column: HILIC (e.g., Amide phase), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 215 nm or MS.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
-
Start with a gradient of 95% B to 50% B in 20 minutes.
-
Adjust the gradient slope and starting/ending percentages to optimize the separation.
-
Visualizations
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. hplc.eu [hplc.eu]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
strategies to minimize non-specific binding in S-Glycolylglutathione pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in S-Glycolylglutathione (SGG) pull-down assays.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background and non-specific binding are common challenges in pull-down assays. This guide addresses specific issues and provides potential solutions to improve the specificity of your this compound pull-down experiments.
Issue 1: High background in the control lane (beads only or mock protein).
-
Question: I am observing a significant number of protein bands in my negative control lane, where I used beads alone or beads with a non-specific protein. How can I reduce this background?
-
Answer: High background in negative controls indicates that proteins are binding non-specifically to the affinity resin itself. Here are several strategies to mitigate this issue:
-
Pre-clearing the Lysate: Before incubating your lysate with the SGG-beads bound to your bait protein, it is crucial to pre-clear the lysate. This involves incubating the lysate with beads that have not been coupled to this compound. This step will capture proteins that non-specifically bind to the bead matrix.
-
Blocking the Beads: Before adding your "bait" protein, block the SGG-beads to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[1] Incubating the beads with a blocking agent can significantly reduce the background.
-
Optimizing Wash Buffers: Increasing the stringency of your wash buffers can help remove weakly bound, non-specific proteins.[2] You can adjust the salt concentration (e.g., NaCl) and detergent concentration (e.g., NP-40, Triton X-100) in your wash buffers. It is often necessary to perform empirical tests to find the optimal concentrations that disrupt non-specific interactions without eluting your protein of interest.
-
Increasing the Number and Duration of Washes: Performing additional wash steps for longer durations can also help to reduce non-specific binding.[2]
-
Issue 2: The "prey" protein is detected in the control pull-down with the bait protein.
-
Question: My protein of interest (prey) appears to be interacting with my bait protein, but I also see a band for the prey protein in my negative control pull-down (e.g., using an unrelated bait protein). What could be causing this?
-
Answer: This situation suggests that your prey protein might be binding non-specifically to the bait protein or the affinity tag. Here’s how to troubleshoot this:
-
Increase Wash Buffer Stringency: Similar to reducing background from the beads, increasing the salt and/or detergent concentration in your wash buffers can disrupt weak, non-specific protein-protein interactions.
-
Reduce Incubation Time: Shortening the incubation time of the lysate with the bait-bound beads can minimize the chances for weak, non-specific interactions to occur.[2]
-
Use of Additives: Including additives like glycerol (5-10%) in your lysis and wash buffers can sometimes help to stabilize proteins and reduce non-specific interactions.
-
Quantitative Data Summary: Buffer Optimization for Reduced Non-Specific Binding
The following table provides a starting point for optimizing your lysis and wash buffers. The optimal conditions will be specific to your proteins of interest and should be determined empirically.
| Buffer Component | Lysis Buffer Concentration | Wash Buffer Concentration (Low Stringency) | Wash Buffer Concentration (High Stringency) | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | 50 mM | 50 mM | Buffering agent |
| NaCl | 150 mM | 150 - 300 mM | 300 - 500 mM | Reduces ionic interactions |
| NP-40 or Triton X-100 | 0.1 - 0.5% | 0.1 - 0.5% | 0.5 - 1.0% | Non-ionic detergent to reduce hydrophobic interactions |
| Glycerol | 5 - 10% | 5 - 10% | 5 - 10% | Stabilizing agent, can reduce non-specific binding |
| Protease Inhibitors | 1X | 1X | 1X | Prevent protein degradation |
| Phosphatase Inhibitors | 1X (if studying phosphorylation) | 1X (if studying phosphorylation) | 1X (if studying phosphorylation) | Prevent dephosphorylation |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a pre-clearing step in a pull-down assay?
A1: The pre-clearing step is designed to remove proteins from your cell lysate that non-specifically bind to the affinity resin (the beads themselves). By incubating the lysate with beads alone first, you can centrifuge and discard these non-specific binders, leading to a cleaner final pull-down.
Q2: What are the most common blocking agents and how do I choose one?
A2: The most common blocking agents are Bovine Serum Albumin (BSA) and non-fat dry milk.[1] BSA is a purified protein and is a good general blocking agent. Non-fat dry milk is a complex mixture of proteins and can be very effective, but it may interfere with certain antibody-based detection methods due to the presence of endogenous antibodies and biotin. The choice of blocking agent and its concentration often requires empirical testing for your specific assay.
Q3: How can I be sure that the interaction I am seeing is specific?
A3: To confirm the specificity of a protein-protein interaction, it is essential to include proper negative controls. These include:
-
A pull-down with beads alone (no bait protein).
-
A pull-down with an irrelevant "bait" protein that is not expected to interact with your "prey" protein. The absence of your "prey" protein in these control pull-downs provides strong evidence for a specific interaction.
Q4: Can nucleic acid contamination lead to false-positive interactions?
A4: Yes, contaminating DNA or RNA can sometimes mediate indirect protein-protein interactions.[1] If you suspect this might be an issue, especially when working with DNA- or RNA-binding proteins, you can treat your lysate with DNase or RNase prior to the pull-down assay.
Detailed Experimental Protocol: this compound Pull-Down Assay
This protocol provides a general framework for performing an this compound pull-down assay. Optimization of incubation times, buffer compositions, and wash steps will be necessary for specific protein interactions.
Materials:
-
This compound-coupled resin (e.g., agarose beads)
-
"Bait" protein with an affinity for this compound
-
Cell lysate containing the putative "prey" protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)
-
Wash Buffer (e.g., Lysis buffer with adjusted salt and detergent concentrations)
-
Elution Buffer (e.g., Wash buffer containing a competitive agent like free this compound, or a low pH buffer)
-
SDS-PAGE loading buffer
Procedure:
-
Resin Preparation:
-
Gently resuspend the this compound resin.
-
Transfer the required amount of slurry to a microcentrifuge tube.
-
Wash the resin 3 times with ice-cold Wash Buffer. Centrifuge at a low speed (e.g., 500 x g) for 1 minute between each wash and carefully aspirate the supernatant.
-
-
Bait Protein Immobilization:
-
Add your purified "bait" protein to the washed resin.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait protein to bind to the this compound.
-
-
Blocking (Optional but Recommended):
-
After bait protein immobilization, wash the resin twice with Wash Buffer.
-
Add a blocking solution (e.g., 1% BSA in Wash Buffer) and incubate for 30-60 minutes at 4°C with gentle rotation.
-
Wash the resin 3 times with Wash Buffer to remove excess blocking agent.
-
-
Pre-clearing of Lysate:
-
While the bait is immobilizing, add fresh, washed this compound resin (without bait protein) to your cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the beads and any non-specifically bound proteins.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Incubation of Bait and Prey:
-
Add the pre-cleared lysate to the resin with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin by centrifugation (500 x g for 1 minute).
-
Carefully remove the supernatant (this is the "unbound" fraction and can be saved for analysis).
-
Wash the resin 3-5 times with 1 mL of Wash Buffer. Between each wash, gently resuspend the beads and then pellet them by centrifugation.
-
-
Elution:
-
After the final wash, remove all the supernatant.
-
Add Elution Buffer to the resin and incubate for 10-30 minutes at room temperature with gentle agitation.
-
Pellet the resin by centrifugation and carefully collect the supernatant containing the eluted proteins.
-
Alternatively, you can add SDS-PAGE loading buffer directly to the beads and boil for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to your "prey" protein.
-
Visualizations
Caption: Experimental workflow for an this compound pull-down assay.
Caption: Troubleshooting logic for high non-specific binding.
References
overcoming challenges in the crystallisation of S-Glycolylglutathione-protein complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of S-Glycolylglutathione-protein complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its complex with my protein difficult to crystallize?
A1: this compound is a glutathione derivative formed in the glyoxalase pathway. Crystallizing protein-ligand complexes, such as your protein with this compound, can be challenging due to several factors. The binding of the ligand can induce conformational changes in the protein, potentially leading to a less stable or more flexible complex that is resistant to forming a well-ordered crystal lattice.[1][2] Additionally, the purity and stability of both the protein and the this compound are critical for successful crystallization.[3]
Q2: What are the main strategies for obtaining crystals of this compound-protein complexes?
A2: The primary methods are co-crystallization and soaking.[2][4] In co-crystallization, the this compound is mixed with the purified protein before setting up crystallization trials. Soaking involves introducing this compound to pre-existing crystals of the apo-protein.[2][4] The choice between these methods depends on factors like the binding affinity of the ligand and the stability of the protein-ligand complex.[2]
Q3: How can I improve the purity of my this compound-protein complex?
A3: High purity (>95%) is crucial for crystallization success.[3] For Glutathione S-transferase (GST)-tagged fusion proteins, which are commonly used for studying glutathione derivatives, affinity chromatography using glutathione-agarose is the primary purification step.[5][6] Subsequent size-exclusion chromatography (SEC) is highly recommended to remove aggregates and ensure a monodisperse sample.[7] Purity can be assessed by SDS-PAGE.[8]
Q4: My protein precipitates when I add this compound. What should I do?
A4: Precipitation upon ligand addition can be due to several factors, including high protein or ligand concentration, buffer incompatibility, or ligand-induced aggregation. Try reducing the concentration of both the protein and this compound.[9] Optimizing the buffer conditions, such as pH and salt concentration, can also improve solubility.[10] Performing the complex formation at a different temperature, for example on ice or at room temperature, may also prevent precipitation.[2]
Troubleshooting Guides
Problem 1: No Crystals Obtained in Initial Screens
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Protein Purity or Homogeneity | Further purify the protein-ligand complex using size-exclusion chromatography (SEC).[7] Assess purity by SDS-PAGE and homogeneity by dynamic light scattering (DLS).[3] | Impurities and protein aggregates can inhibit crystal nucleation and growth.[3] |
| Low Protein Concentration | Concentrate the protein-ligand complex. Typical starting concentrations for crystallization screens are 5-10 mg/mL. | A sufficiently high concentration is needed to achieve supersaturation, a prerequisite for crystallization.[11] |
| Inappropriate Crystallization Conditions | Screen a wider range of crystallization conditions, including different precipitants (e.g., PEGs, salts), pH values, and temperatures.[3] | Each protein-ligand complex has a unique "crystallization space" that needs to be empirically determined. |
| Protein Instability | Add stabilizing agents to the protein solution, such as glycerol (5-10%), or co-factors if required for protein stability.[2] | A stable and properly folded protein is more likely to form a well-ordered crystal lattice. |
| Flexible Regions in the Protein | Consider protein engineering strategies, such as truncating flexible loops or termini, or using a more rigid fusion protein construct.[3] | Flexible regions can introduce conformational heterogeneity, which is detrimental to crystallization. |
Problem 2: Poor Crystal Quality (e.g., small, needle-like, or poorly diffracting crystals)
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid Crystal Growth | Optimize the precipitant concentration to slow down the rate of crystal growth. Microseeding with crushed crystals can also promote the growth of larger, single crystals. | Slower growth often leads to more ordered and better-diffracting crystals. |
| Crystal Lattice Defects | Try additives in the crystallization drop, such as small amounts of detergents or organic solvents, which can sometimes improve crystal packing. | Additives can act as "molecular lubricants" to help protein molecules pack more effectively into the crystal lattice. |
| Low Occupancy of the Ligand | Increase the molar excess of this compound during co-crystallization or soaking. Ensure the ligand is stable under the crystallization conditions. | Full occupancy of the ligand binding site can lead to a more homogeneous population of protein-ligand complexes, improving crystal order. |
| Vibrations or Temperature Fluctuations | Move crystallization experiments to a more stable environment with minimal vibrations and tightly controlled temperature. | Physical disturbances can disrupt the delicate process of crystal growth. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from methods for synthesizing S-acyl-glutathione derivatives.[2][8]
Materials:
-
Reduced glutathione (GSH)
-
Glycolyl chloride or another suitable acylating agent
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Inert gas (e.g., Argon or Nitrogen)
-
HPLC for purification
Procedure:
-
Dissolve reduced glutathione (GSH) in trifluoroacetic acid (TFA) under an inert atmosphere.
-
Slowly add the acylating agent (e.g., glycolyl chloride) to the GSH solution while stirring.
-
Allow the reaction to proceed at room temperature for a specified time (monitoring by TLC or LC-MS is recommended).
-
Remove the TFA under vacuum.
-
Add ethyl acetate to precipitate the this compound product.
-
Collect the precipitate by filtration and wash with cold ethyl acetate.
-
Purify the this compound using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry.[8]
Protocol 2: Co-crystallization of a Protein with this compound
Materials:
-
Purified protein of interest (concentrated to 5-10 mg/mL)
-
Synthesized and purified this compound
-
Crystallization screening kits
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure:
-
Prepare a stock solution of this compound in the same buffer as the protein.
-
Incubate the purified protein with a 5 to 10-fold molar excess of this compound on ice for 30-60 minutes.[2]
-
Centrifuge the protein-ligand mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate.
-
Set up crystallization trials using the sitting drop or hanging drop vapor diffusion method. Mix the protein-ligand complex solution with the crystallization screen solutions in a 1:1, 1:2, and 2:1 ratio.[12]
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth regularly over several weeks.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Materials:
-
Purified protein of interest
-
Synthesized and purified this compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Thoroughly dialyze both the protein and this compound against the same buffer to minimize buffer mismatch effects.[12]
-
Degas both solutions immediately before the experiment.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Load the protein solution into the ITC sample cell (typically at a concentration 10-50 times the estimated dissociation constant, Kd).[13]
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).[13]
-
Perform the titration experiment by injecting small aliquots of the ligand into the protein solution while measuring the heat changes.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[14][15]
Data Presentation
Table 1: Typical Starting Conditions for Crystallization of Glutathione-Binding Proteins
| Protein | Ligand/Analog | Protein Conc. (mg/mL) | Precipitant | Buffer | Temperature (°C) | Reference |
| Human Glyoxalase II | S-(N-hydroxy-N-bromophenylcarbamoyl)glutathione | 12 | 25-30% PEG 2000 MME, 0.1 M NaCl | 50 mM MES pH 5.8 | Not Specified | [1][16] |
| Leishmania infantum Glyoxalase II | None (apo) | Not specified | 30% (w/v) PEG 8000, 0.2 M MgCl₂ | 0.1 M Sodium Acetate pH 5.5 | 15 | [2] |
| Schistosoma japonicum GST-fusion | Hexapeptide | Not specified | PEG 3350 | Not specified | Not Specified | [17] |
| DNA replication-related element-binding factor (GST-fused) | None (fusion) | Not specified | Similar to GST | Not specified | Not Specified | [7] |
Visualizations
References
- 1. Crystal structure of human glyoxalase II and its complex with a glutathione thiolester substrate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009047728A2 - New s-acyl-glutathione derivatives, their syntesis and use in the treatment of oxidative stress-related diseases - Google Patents [patents.google.com]
- 3. Appendix: Synthesis of N-acylglutathione derivatives by dimethylaminopyridine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Use of a fusion protein to obtain crystals suitable for X-ray analysis: crystallization of a GST-fused protein containing the DNA-binding domain of DNA replication-related element-binding factor, DREF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-S-acyl-glutathione thioesters: synthesis, bioanalytical properties, chemical reactivity, biological formation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2009047728A2 - New s-acyl-glutathione derivatives, their syntesis and use in the treatment of oxidative stress-related diseases - Google Patents [patents.google.com]
- 10. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 11. Characterization of Glycosylated Proteins at Subunit Level by HILIC/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
Validation & Comparative
A Comparative Analysis of S-Glycolylglutathione and S-D-Lactoylglutathione: Beyond Detoxification
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biochemistry, metabolic significance, and emerging signaling roles of two key glutathione thioesters.
In the intricate landscape of cellular metabolism, the detoxification of reactive α-oxoaldehydes is paramount to maintaining cellular homeostasis. The glyoxalase system, a ubiquitous enzymatic pathway, plays a central role in this process. Two key intermediates in this system, S-Glycolylglutathione and S-D-lactoylglutathione, are formed from the detoxification of glyoxal and methylglyoxal, respectively. While both are thioester adducts of glutathione, emerging evidence suggests their metabolic fates and biological significance diverge significantly. This guide provides a detailed comparative analysis of these two molecules, presenting quantitative data, experimental protocols, and insights into their potential roles in cellular signaling.
Biochemical and Kinetic Properties: A Tale of Two Substrates
S-D-lactoylglutathione is the well-characterized intermediate in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. In contrast, this compound, derived from glyoxal, appears to be a less prominent player in cellular metabolism. This is reflected in the kinetic efficiencies of the enzymes responsible for their formation and degradation, Glyoxalase I (GLO1) and Glyoxalase II (GLO2).
While direct comparative kinetic data for this compound is scarce in the literature, the available information suggests that glyoxal is a poorer substrate for GLO1 than methylglyoxal. This implies a less efficient formation of this compound. The subsequent hydrolysis by GLO2 also shows a preference for S-D-lactoylglutathione.
Table 1: Comparative Enzymatic Kinetics
| Parameter | This compound | S-D-Lactoylglutathione | Reference |
| Formation (Glyoxalase I) | |||
| Substrate | Glyoxal + Glutathione | Methylglyoxal + Glutathione | [1] |
| Product | This compound | S-D-Lactoylglutathione | [1] |
| Km | Data not available | 0.53 ± 0.07 mM (Yeast) | [2] |
| Vmax | Data not available | (3.18 ± 0.16) × 10⁻² mm·min⁻¹ (Yeast) | [2] |
| Degradation (Glyoxalase II) | |||
| Substrate | This compound | S-D-Lactoylglutathione | [3][4] |
| Products | Glycolate + Glutathione | D-Lactate + Glutathione | [3][4] |
| Km | Data not available | 180 µM (Rat Erythrocytes); 0.32 ± 0.13 mM (Yeast) | [2][4] |
| kcat | Data not available | 1.7 × 10⁴ min⁻¹ (Rat Erythrocytes); 2.8 × 10² s⁻¹ (Human) | [3][4] |
| kcat/Km | Data not available | 8.8 × 10⁵ M⁻¹ s⁻¹ (Human) | [3] |
Metabolic Pathways and Physiological Significance
The primary role of both this compound and S-D-lactoylglutathione is in the detoxification of their respective α-oxoaldehyde precursors. The glyoxalase pathway efficiently converts these toxic compounds into less harmful α-hydroxy acids.
While the detoxification of methylglyoxal is a continuous and essential cellular process, the physiological relevance of the glyoxal detoxification pathway is less clear. The apparent lower efficiency of the glyoxalase system towards glyoxal and this compound suggests it may be a secondary detoxification route for this particular α-oxoaldehyde.
Emerging Roles in Cellular Signaling
A significant distinction between S-D-lactoylglutathione and this compound lies in their emerging roles as signaling molecules. Recent studies have implicated S-D-lactoylglutathione in novel post-translational modifications (PTMs).
S-D-Lactoylglutathione-Mediated Signaling:
-
N-lactoylation: S-D-lactoylglutathione can serve as a donor for the lactoylation of lysine residues on proteins, a novel PTM that may regulate protein function.
-
S-glutathionylation: There is evidence to suggest that Glyoxalase II, in the presence of its substrate S-D-lactoylglutathione, can mediate the S-glutathionylation of specific proteins, a key redox modification.[3]
Currently, there is no evidence in the scientific literature to suggest that this compound participates in similar signaling pathways or acts as a donor for "glycolylation" of proteins. This further underscores the potentially more significant and diverse biological roles of S-D-lactoylglutathione beyond its function in detoxification.
Experimental Protocols
Accurate measurement of the enzymatic activities involved in the metabolism of this compound and S-D-lactoylglutathione is crucial for their study. The following are detailed protocols for the spectrophotometric assays of Glyoxalase I and Glyoxalase II.
Glyoxalase I Activity Assay
This assay measures the formation of the S-acylglutathione thioester, which absorbs light at 240 nm.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.6).
-
Prepare a 20 mM solution of reduced glutathione (GSH).
-
Prepare a 20 mM solution of methylglyoxal or glyoxal.
-
-
Reaction Mixture:
-
In a quartz cuvette, mix 500 µL of phosphate buffer, 100 µL of GSH solution, and 100 µL of methylglyoxal/glyoxal solution. Add 280 µL of deionized water.
-
Incubate the mixture at 37°C for 10 minutes to allow for the spontaneous formation of the hemithioacetal adduct.
-
-
Enzyme Reaction:
-
Add 20 µL of the enzyme sample (e.g., cell lysate) to the reaction mixture.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 240 nm for 5 minutes using a spectrophotometer.
-
-
Calculation:
-
Calculate the enzyme activity using the molar extinction coefficient for S-D-lactoylglutathione (ε = 2.86 mM⁻¹ cm⁻¹). One unit of activity is defined as the formation of 1 µmol of S-D-lactoylglutathione per minute.
-
Glyoxalase II Activity Assay
This assay measures the hydrolysis of the S-acylglutathione thioester, which results in a decrease in absorbance at 240 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.4).
-
Prepare a solution of S-D-lactoylglutathione or this compound (typically 0.3 mM).
-
-
Reaction Mixture:
-
In a quartz cuvette, add the S-acylglutathione solution to the Tris-HCl buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the Glyoxalase II enzyme sample.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 240 nm for 5 minutes.
-
-
Calculation:
-
Calculate the enzyme activity using the molar extinction coefficient for the hydrolysis of S-D-lactoylglutathione (ε = -3.10 mM⁻¹ cm⁻¹). One unit of activity is defined as the hydrolysis of 1 µmol of substrate per minute.
-
Conclusion
The comparative analysis of this compound and S-D-lactoylglutathione reveals a significant disparity in their known biological roles and metabolic importance. S-D-lactoylglutathione stands out as a key intermediate in a major detoxification pathway with emerging functions in cellular signaling through post-translational modifications. In contrast, this compound appears to be a minor product of a less efficient detoxification process with no currently known signaling functions.
This guide highlights the need for further research to fully elucidate the substrate specificity of the glyoxalase enzymes and to explore the potential, if any, for this compound to participate in cellular regulation. For researchers in drug development, the focus on modulating the glyoxalase pathway should likely remain on the metabolism of methylglyoxal and the biological activities of S-D-lactoylglutathione. The tools and protocols provided herein offer a solid foundation for pursuing these research endeavors.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Kinetic evaluation of substrate specificity in the glyoxalase-I-catalyzed disproportionation of -ketoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Shades of S-D-Lactoylglutathione - PMC [pmc.ncbi.nlm.nih.gov]
Validating S-Glycolylglutathione as a Biomarker for Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-Glycolylglutathione, a novel glutathione derivative, against established and related biomarkers for Parkinson's disease (PD). As direct studies on this compound in PD are not yet available, this document evaluates its potential by comparing its parent molecule, glutathione (GSH), with the well-established biomarker, α-synuclein. This objective comparison, supported by experimental data and detailed methodologies, aims to inform future research and validation efforts for new PD biomarkers.
Biomarker Performance: A Quantitative Comparison
The following tables summarize the performance of α-synuclein and total blood glutathione as biomarkers for Parkinson's disease, based on available experimental data. This provides a framework for evaluating the potential of novel biomarkers like this compound.
Table 1: Cerebrospinal Fluid (CSF) α-Synuclein in Parkinson's Disease
| Biomarker | Patient Group | Control Group | Key Findings & Statistics |
| Total α-Synuclein | ~1372 pg/mL | Higher than PD group | Patients with PD showed significantly lower levels of CSF α-synuclein.[1] |
| α-Synuclein Oligomers | Significantly higher than controls | Lower than PD group | The ratio of oligomeric to total α-synuclein provided a sensitivity of 89.3% and specificity of 90.6% for distinguishing PD from controls. |
| α-Synuclein Seed Amplification Assay (SAA) | Positive | Negative | The α-synuclein SAA demonstrated high accuracy in differentiating PD patients from healthy controls, with a sensitivity of 89% and a specificity of 96%.[2] |
Table 2: Blood Glutathione in Parkinson's Disease
| Biomarker | Patient Group | Control Group | Key Findings & Statistics |
| Total Blood Glutathione (GSH) | Significantly lower than controls | Higher than PD group | Lower blood glutathione concentrations are associated with increased severity of Parkinson's disease symptoms.[3][4] A study on 58 individuals with PD showed a statistically significant correlation between lower whole blood glutathione levels and more severe UPDRS and PRO-PD scores.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
α-Synuclein Seed Amplification Assay (SAA) in Cerebrospinal Fluid
The α-synuclein SAA is a highly sensitive and specific method for detecting pathological α-synuclein aggregates, a hallmark of Parkinson's disease.[3]
Objective: To detect the presence of seeding-competent α-synuclein aggregates in CSF.
Principle: The assay utilizes the prion-like ability of pathological α-synuclein "seeds" from a biological sample to induce the misfolding and aggregation of recombinant α-synuclein monomers. This aggregation is monitored in real-time using a fluorescent dye, Thioflavin T (ThT), which binds to amyloid-like fibrils.
Materials:
-
Recombinant human α-synuclein protein
-
Cerebrospinal fluid (CSF) sample
-
Reaction buffer (containing phosphate buffer, salt, and other reagents to optimize aggregation)
-
Thioflavin T (ThT) fluorescent dye
-
96-well microplate
-
Plate reader with shaking and fluorescence reading capabilities
Procedure:
-
Preparation of Recombinant α-Synuclein: Purified recombinant α-synuclein is prepared and filtered to ensure it is in a monomeric state and free of pre-formed aggregates.
-
Reaction Setup: In a 96-well plate, the CSF sample (the "seed") is mixed with the reaction buffer containing the recombinant α-synuclein substrate and ThT.
-
Amplification Cycles: The plate is incubated in a plate reader with intermittent cycles of vigorous shaking and quiescence. The shaking phases fragment the newly formed aggregates, creating more "seeds" for the next round of amplification.
-
Real-Time Fluorescence Monitoring: The fluorescence intensity of ThT is measured at regular intervals. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Data Analysis: The time it takes for the fluorescence signal to cross a predetermined threshold (the lag phase) and the maximum fluorescence intensity are key parameters used to determine a positive or negative result. A shorter lag phase and a higher final fluorescence intensity are indicative of a higher concentration of pathological α-synuclein seeds in the sample.
Colorimetric Assay for Total Blood Glutathione
This method measures the total glutathione (reduced and oxidized forms) in a whole blood sample.
Objective: To quantify the total concentration of glutathione in whole blood.
Principle: This assay is based on the reaction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) with the sulfhydryl group of reduced glutathione (GSH) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. To measure total glutathione, oxidized glutathione (GSSG) in the sample is first reduced to GSH by glutathione reductase in the presence of NADPH.
Materials:
-
Whole blood sample
-
Stabilizing solution (e.g., containing EDTA)
-
Trichloroacetic acid (TCA) for deproteinization
-
Reaction buffer (phosphate buffer, pH 7.8)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) reagent
-
Glutathione reductase
-
NADPH
-
Spectrophotometer
Procedure:
-
Sample Collection and Stabilization: A small volume of whole blood is collected and immediately diluted in a stabilizing solution to prevent artifactual oxidation of GSH.
-
Deproteinization: An aliquot of the hemolyzed sample is treated with TCA to precipitate proteins. The sample is then centrifuged to obtain a clear supernatant.
-
Reaction Setup: The clear supernatant is added to a reaction mixture containing the reaction buffer, DTNB, glutathione reductase, and NADPH.
-
Color Development and Measurement: The mixture is incubated to allow for the reduction of GSSG and the subsequent reaction of total GSH with DTNB. The absorbance of the resulting yellow product (TNB) is measured at 412 nm using a spectrophotometer.
-
Quantification: The concentration of total glutathione in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of GSH.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and a typical experimental workflow relevant to the biomarkers discussed.
Caption: Glutathione Metabolism Pathway.
Caption: α-Synuclein Aggregation Pathway.
Caption: Biomarker Validation Workflow.
References
S-Glycolylglutathione vs. Glutathione: A Comparative Analysis of Antioxidant Capacity
A detailed guide for researchers on the antioxidant potential of S-Glycolylglutathione relative to the well-established antioxidant, glutathione. This guide provides a theoretical comparison, standard experimental protocols for antioxidant capacity assessment, and visual representations of relevant pathways.
This guide aims to offer a comparative overview of this compound and glutathione, focusing on their potential antioxidant capacities. It will delve into the theoretical underpinnings of their antioxidant activities, provide detailed protocols for common antioxidant assays, and present a structured comparison of their expected performance in these assays.
Theoretical Comparison of Antioxidant Mechanisms
The antioxidant activity of glutathione is primarily attributed to the thiol group (-SH) of its cysteine residue.[2] This thiol group can donate a reducing equivalent to unstable reactive oxygen species, thereby neutralizing them. In this process, glutathione itself becomes oxidized to glutathione disulfide (GSSG), which can then be recycled back to its reduced form by the enzyme glutathione reductase.[3]
In this compound, the hydrogen atom of the thiol group is replaced by a glycolyl group (-CH₂COOH). This modification blocks the thiol group, which is the primary site of glutathione's direct antioxidant activity. Consequently, this compound is not expected to exhibit direct radical scavenging activity in standard chemical-based antioxidant assays.
However, it is plausible that this compound may exert an indirect antioxidant effect within a cellular context. It is hypothesized that intracellular enzymes, such as esterases or other hydrolases, could cleave the bond between the sulfur atom and the glycolyl group, thereby releasing free, functional glutathione. This released glutathione would then contribute to the cellular antioxidant pool. S-acyl glutathione derivatives are known to be able to cross cellular membranes and subsequently release glutathione within the cell.
Quantitative Data Summary
Due to the absence of direct experimental comparisons in the literature, the following table presents a theoretical and expected comparison of the antioxidant capacities of this compound and glutathione in common antioxidant assays.
| Assay Type | Analyte | Expected Antioxidant Capacity | Rationale |
| DPPH Radical Scavenging Assay | Glutathione | High | The thiol group of glutathione directly reduces the DPPH radical. |
| This compound | Negligible to None | The thiol group is blocked by the glycolyl group, preventing direct interaction with the DPPH radical. | |
| ABTS Radical Scavenging Assay | Glutathione | High | The thiol group of glutathione effectively quenches the ABTS radical cation. |
| This compound | Negligible to None | The blocked thiol group prevents direct scavenging of the ABTS radical cation. | |
| Cellular Antioxidant Assays | Glutathione | High | Readily participates in cellular antioxidant defense mechanisms. |
| This compound | Potentially High (Indirect) | Dependent on intracellular enzymatic cleavage to release active glutathione. |
Experimental Protocols
For researchers wishing to empirically test the antioxidant capacities of these compounds, the following are detailed protocols for two widely used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (Glutathione, this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
To each well of a 96-well plate, add 100 µL of the test compound or positive control solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution. A control for each sample should contain 100 µL of the sample and 100 µL of methanol.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (Glutathione, this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
To each well of a 96-well plate, add 20 µL of the test compound or positive control solution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
A blank well should contain 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
Visualizing the Pathways
The following diagrams illustrate the direct antioxidant action of glutathione and the proposed indirect mechanism for this compound.
References
A Comparative Guide to S-Glycolylglutathione and S-Acetyl-Glutathione: Efficacy in Cellular Delivery and Antioxidant Action
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), the most abundant endogenous antioxidant, plays a pivotal role in cellular protection against oxidative stress and detoxification. However, its therapeutic application is often hampered by poor bioavailability. To overcome this limitation, various glutathione derivatives have been synthesized, with S-acylglutathione compounds showing promise in enhancing cellular delivery. This guide provides a comparative overview of two such derivatives: S-Glycolylglutathione and S-Acetyl-glutathione, focusing on their efficacy, underlying mechanisms, and the experimental data supporting their use.
Introduction: The Rationale for S-Acyl-Glutathione Derivatives
The hydrophilic nature of glutathione restricts its ability to freely cross cellular membranes. S-acyl-glutathione derivatives, such as this compound and S-Acetyl-glutathione, are prodrugs designed to mask the hydrophilic thiol group of glutathione with a lipophilic acyl group. This modification is intended to facilitate passive diffusion across the cell membrane. Once inside the cell, these derivatives are hydrolyzed by intracellular thioesterases, releasing glutathione and the respective carboxylic acid. This strategy aims to bypass the challenges of direct glutathione supplementation and effectively increase intracellular glutathione levels.[1]
S-Acetyl-Glutathione: A Well-Characterized Glutathione Prodrug
S-Acetyl-glutathione (SAG) is a derivative where an acetyl group is attached to the sulfur atom of the cysteine residue in glutathione. This modification renders the molecule more lipophilic, thereby enhancing its absorption and cellular uptake.
Bioavailability and Cellular Uptake
The acetyl group in SAG protects the glutathione molecule from degradation by peptidases in the gastrointestinal tract and plasma.[1] This increased stability contributes to its enhanced bioavailability compared to oral glutathione supplementation. Once it reaches the cells, its lipophilic nature facilitates its passage through the cell membrane. Inside the cell, cytosolic thioesterases efficiently hydrolyze the thioester bond, releasing functional glutathione.
Antioxidant and Cellular Effects
Numerous studies have demonstrated the ability of S-Acetyl-glutathione to replenish intracellular glutathione levels and mitigate oxidative stress. For instance, treatment of human neurotypic SH-SY5Y cells with S-acylglutathione derivatives, including those with longer acyl chains, has been shown to protect against amyloid-β-induced oxidative stress by preventing the accumulation of reactive oxygen species (ROS), reducing lipid peroxidation, and inhibiting the activation of apoptotic pathways.[2] Furthermore, S-acyl-glutathione derivatives have been shown to protect skin fibroblasts from UV-induced oxidative damage.[3]
This compound: An Endogenously Formed Thioester
This compound is a thioester of glutathione with glycolic acid. Unlike S-Acetyl-glutathione, which is primarily a synthetic prodrug, this compound can be formed endogenously through the glyoxalase pathway.
The Glyoxalase Pathway and Endogenous Formation
The glyoxalase system is a critical detoxification pathway that converts cytotoxic α-oxoaldehydes, such as methylglyoxal, into less harmful α-hydroxy acids. In this pathway, glyoxalase I catalyzes the formation of a hemithioacetal between glutathione and the α-oxoaldehyde, which is then isomerized to form an S-acylglutathione derivative. For example, the reaction with glyoxal would yield this compound. This thioester is subsequently hydrolyzed by glyoxalase II to regenerate glutathione and produce the corresponding α-hydroxy acid (e.g., glycolate).[4]
dot
Caption: The Glyoxalase Pathway showing the formation and hydrolysis of this compound.
Bioavailability and Cellular Uptake: A Research Gap
While the endogenous formation of this compound is established, there is a significant lack of experimental data on the bioavailability, cellular uptake, and antioxidant efficacy of exogenously administered this compound. Direct comparative studies with S-Acetyl-glutathione are not currently available in the scientific literature. Based on the general principles of S-acyl-glutathione derivatives, it can be hypothesized that this compound would exhibit enhanced cellular uptake compared to glutathione. However, the efficiency of this process and its subsequent hydrolysis to release glutathione require experimental validation.
Comparative Efficacy: A Data-Driven Overview
Due to the limited availability of quantitative data for this compound, a direct, data-driven comparison with S-Acetyl-glutathione is challenging. The following table summarizes the known properties of S-Acetyl-glutathione, which can serve as a benchmark for future studies on this compound.
| Parameter | S-Acetyl-Glutathione | This compound |
| Bioavailability | Enhanced compared to Glutathione[1] | Not experimentally determined |
| Cellular Uptake | Facilitated by the lipophilic acetyl group[1] | Hypothesized to be enhanced, but not quantified |
| Intracellular Hydrolysis | Hydrolyzed by thioesterases to release Glutathione[1] | Expected to be hydrolyzed by Glyoxalase II and other thioesterases |
| Antioxidant Capacity | Proven to reduce oxidative stress in cellular models[2][3] | Not experimentally determined |
Experimental Protocols
To facilitate further research in this area, this section outlines key experimental protocols for evaluating and comparing the efficacy of S-acyl-glutathione derivatives.
Cellular Uptake Assay
Objective: To quantify the intracellular accumulation of the glutathione derivative.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y, primary skin fibroblasts) to confluence in appropriate multi-well plates.
-
Treatment: Incubate the cells with varying concentrations of S-Acetyl-glutathione or this compound for different time points.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Quantification: Measure the intracellular concentration of the S-acyl-glutathione derivative and/or the released glutathione using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or a colorimetric assay such as the DTNB-GSSG reductase recycling assay.
dot
Caption: Experimental workflow for determining cellular uptake of S-acyl-glutathione derivatives.
Antioxidant Capacity Assay (Cell-Based)
Objective: To assess the ability of the glutathione derivative to protect cells from oxidative stress.
Methodology:
-
Cell Culture and Pre-treatment: Culture cells and pre-treat them with S-Acetyl-glutathione or this compound for a specified period.
-
Induction of Oxidative Stress: Induce oxidative stress using an agent such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP), or UV radiation.
-
Measurement of Oxidative Stress Markers:
-
Reactive Oxygen Species (ROS): Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) and measure fluorescence using a plate reader or flow cytometer.
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
Cell Viability: Assess cell viability using assays such as the MTT or LDH assay.
-
dot
Caption: Workflow for assessing the antioxidant capacity of S-acyl-glutathione derivatives in a cell-based model.
Signaling Pathways
Glutathione homeostasis is intricately linked to various cellular signaling pathways. An increase in intracellular glutathione levels through the administration of its prodrugs can modulate these pathways.
Nrf2 Signaling Pathway
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including those involved in glutathione synthesis. By increasing the intracellular glutathione pool, S-acyl-glutathione derivatives can potentially enhance the cellular antioxidant capacity and influence Nrf2-mediated signaling.
dot
Caption: Simplified diagram of the Nrf2 signaling pathway in response to oxidative stress.
Conclusion and Future Directions
S-Acetyl-glutathione is a well-studied prodrug that effectively increases intracellular glutathione levels and protects against oxidative stress. In contrast, while this compound is an interesting molecule due to its endogenous formation via the glyoxalase pathway, there is a clear need for experimental studies to determine its efficacy as an exogenous supplement. Future research should focus on direct comparative studies of these and other S-acyl-glutathione derivatives to elucidate their relative bioavailability, cellular uptake kinetics, and protective effects in various models of oxidative stress. Such studies will be instrumental in guiding the development of novel and more effective glutathione-based therapeutics.
References
- 1. WO2009047728A2 - New s-acyl-glutathione derivatives, their syntesis and use in the treatment of oxidative stress-related diseases - Google Patents [patents.google.com]
- 2. Protective effect of new S-acylglutathione derivatives against amyloid-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective properties of novel S-acyl-glutathione thioesters against ultraviolet-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
S-Glycolylglutathione: A Comparative Toxicological Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological and safety assessment of S-Glycolylglutathione. Due to the limited publicly available toxicological data for this compound, this guide leverages data from the closely related and structurally similar compound, S-Acetyl Glutathione (SAG), to provide a relevant safety profile comparison. S-acylglutathione derivatives are of increasing interest in drug development for their potential to enhance the bioavailability of glutathione (GSH), a critical endogenous antioxidant. Understanding their safety profile is paramount for their therapeutic application.
Comparative Toxicological Data
The following table summarizes the key toxicological endpoints for S-Acetyl Glutathione (SAG), which can be considered a conservative surrogate for this compound in the absence of direct data. These studies were conducted in accordance with OECD guidelines.
| Toxicological Endpoint | Assay Type | Species | Key Findings | Reference |
| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Non-mutagenic | [1] |
| In vitro Micronucleus Test | Human Lymphocytes | No induction of micronuclei | [1] | |
| Acute Oral Toxicity | Acute Toxic Class Method | Rat | LD50 > 2000 mg/kg | [1] |
| Repeated Dose Toxicity | 13-Week Oral Gavage | Rat | No-Observed-Adverse-Effect Level (NOAEL): 1500 mg/kg/day | [1] |
Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below, based on internationally recognized OECD guidelines.
In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of a substance. The protocol is based on OECD Guideline 471 .
-
Principle: The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.
-
Methodology:
-
Strains: A set of at least four different S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.
-
Dose Levels: A range of concentrations of the test substance are used, typically in a dose-response manner.
-
Metabolic Activation: The assay is performed in the presence and absence of an S9 fraction to account for metabolites that may be mutagenic.
-
Incubation: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal glucose agar medium.
-
Scoring: After incubation for 48-72 hours, the number of revertant colonies (his+) is counted for each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
-
In Vitro Genotoxicity: Micronucleus Test
The in vitro micronucleus test is used to detect the potential of a substance to induce chromosomal damage. The protocol is based on OECD Guideline 487 .
-
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The presence of micronuclei in cultured cells is an indicator of genotoxic events.
-
Methodology:
-
Cell Culture: Human lymphocytes or other suitable mammalian cell lines are cultured in vitro.
-
Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronuclei is scored in a predetermined number of binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.
-
Acute Oral Toxicity
The acute oral toxicity study provides information on the adverse effects that may occur after a single oral dose of a substance. The protocol described is based on the OECD Guideline 423 (Acute Toxic Class Method) .[2]
-
Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category based on its LD50.
-
Methodology:
-
Animals: Typically, rats of a single sex (usually females) are used.
-
Dosing: A single oral dose of the test substance is administered to a group of three animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next step. If no mortality is observed, the next higher dose is tested. If mortality occurs, the next lower dose is tested.
-
Classification: The substance is classified based on the dose at which mortality is observed.
-
Repeated Dose Toxicity
Repeated dose toxicity studies are designed to evaluate the adverse toxicological effects of a substance following repeated daily exposure over a specified period. The protocol is based on a 13-week (90-day) oral toxicity study as described in OECD Guideline 408 .[3]
-
Principle: To characterize the toxicity profile of a substance after repeated exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
Animals: Typically, rodents (e.g., rats) are used, with both male and female groups.
-
Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality.
-
Administration: The test substance is administered daily via oral gavage for 13 weeks.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Pathology: All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on a comprehensive set of tissues from the control and high-dose groups, and on any target organs from all dose groups.
-
NOAEL Determination: The NOAEL is the highest dose level at which no adverse effects are observed.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the metabolism and safety assessment of S-acylglutathione derivatives.
Caption: Cellular uptake and hydrolysis of S-Acylglutathione to release active Glutathione.
Caption: A typical workflow for the toxicological safety assessment of a new chemical entity.
References
A Cross-Species Examination of S-Glycolylglutathione Metabolism
For Researchers, Scientists, and Drug Development Professionals
S-Glycolylglutathione is a key intermediate in the detoxification of glyoxal, a reactive dicarbonyl species formed as a byproduct of various metabolic pathways. The primary route for the metabolism of this compound is the universally conserved glyoxalase pathway. This guide provides a comparative overview of this pathway across different species, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic processes involved.
The Glyoxalase Pathway: The Core of this compound Metabolism
The glyoxalase system is a crucial enzymatic pathway responsible for the detoxification of methylglyoxal and other reactive aldehydes. This system is found in organisms ranging from bacteria to mammals[1]. The metabolism of this compound is a two-step process catalyzed by the enzymes Glyoxalase I (GLO1) and Glyoxalase II (GLO2).
-
Formation of this compound: Glyoxalase I (EC 4.4.1.5) catalyzes the formation of this compound from the non-enzymatically formed hemithioacetal, which is a conjugate of glyoxal and the ubiquitous antioxidant glutathione (GSH).
-
Hydrolysis of this compound: Glyoxalase II (EC 3.1.2.6), a thiolesterase, hydrolyzes this compound to produce glycolate and regenerate glutathione[2].
This pathway effectively converts the toxic glyoxal into the harmless glycolate, while recycling the essential glutathione molecule.
Comparative Enzyme Kinetics of Glyoxalase II
The efficiency of this compound hydrolysis varies across species, as reflected in the kinetic parameters of Glyoxalase II. While extensive data for S-D-lactoylglutathione, the analogous product of methylglyoxal detoxification, is available, specific kinetic data for this compound is less abundant. The following table summarizes the available kinetic constants for Glyoxalase II with S-D-lactoylglutathione, which can serve as a proxy for understanding the relative efficiencies across species. It is important to note that the catalytic efficiency of Glyoxalase II is generally similar in humans, plants, and yeast for this substrate[3][4].
| Species | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Homo sapiens | Human Liver | - | 2.8 x 102 | 8.8 x 105 | [3] |
| Saccharomyces cerevisiae | Yeast | 0.32 | - | - | [5] |
Note: The table primarily shows data for S-D-lactoylglutathione due to the limited availability of specific kinetic data for this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
Glutathione (reduced form, GSH)
-
Glyoxal (40% aqueous solution)
-
Potassium carbonate (K2CO3)
-
Methanol
-
Diethyl ether
-
Distilled water
-
pH meter
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve glutathione in a minimal amount of distilled water.
-
Adjust the pH of the glutathione solution to 8.5 with a saturated solution of potassium carbonate.
-
Slowly add a molar excess of glyoxal solution to the glutathione solution while stirring at room temperature.
-
Monitor the reaction by checking for the disappearance of the free thiol group of glutathione using Ellman's reagent (DTNB).
-
Once the reaction is complete, acidify the solution to pH 3.0 with 1M HCl.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Precipitate the product by adding cold diethyl ether.
-
Wash the precipitate with diethyl ether to remove unreacted glyoxal.
-
Dissolve the precipitate in a minimal amount of distilled water and lyophilize to obtain this compound as a white powder.
-
Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Measurement of Glyoxalase II Activity (Spectrophotometric Assay)
The activity of Glyoxalase II can be determined by monitoring the decrease in absorbance at 240 nm, which corresponds to the hydrolysis of the thioester bond in this compound[6].
Materials:
-
This compound (substrate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Enzyme extract (e.g., cell lysate, purified enzyme)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in Tris-HCl buffer. The final concentration in the assay should be around 0.3 mM.
-
Set the spectrophotometer to read absorbance at 240 nm.
-
In a quartz cuvette, add the Tris-HCl buffer and the this compound solution.
-
Initiate the reaction by adding a known amount of the enzyme extract to the cuvette.
-
Immediately start recording the decrease in absorbance at 240 nm over time (e.g., for 3-5 minutes).
-
Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.
-
The enzyme activity is calculated using the Beer-Lambert law and the molar extinction coefficient for this compound at 240 nm (ε = 3.10 mM-1 cm-1)[6].
Calculation of Enzyme Activity:
One unit of Glyoxalase II activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of this compound per minute under the specified assay conditions.
Signaling Pathways and Logical Relationships
The glyoxalase pathway is intricately linked with cellular metabolism, particularly glycolysis, and the cellular redox state.
The activity of the glyoxalase pathway is regulated by the availability of its substrates, glyoxal and glutathione. In plants, the expression of glyoxalase genes is also influenced by various signaling molecules, including phytohormones and reactive oxygen species, particularly under stress conditions[7].
Alternative Metabolic Pathways
While the glyoxalase pathway is the primary route for this compound metabolism, the existence of alternative pathways in certain organisms cannot be entirely ruled out. For instance, in Saccharomyces cerevisiae, an alternative pathway for the degradation of glutathione, known as the "Dug" pathway, has been identified. This pathway involves a complex of three proteins (Dug1p, Dug2p, and Dug3p)[3]. However, the direct involvement of this pathway in the metabolism of this compound has not been established.
In bacteria, a glutathione-independent enzyme, Glyoxalase III, can directly convert methylglyoxal to D-lactate[1]. It is plausible that a similar mechanism could exist for the direct conversion of glyoxal to glycolate, bypassing the formation of this compound, although this remains to be investigated.
Conclusion
The metabolism of this compound via the glyoxalase pathway is a highly conserved and essential detoxification process across a wide range of species. While the core enzymatic steps are consistent, variations in enzyme kinetics and regulatory mechanisms likely exist to accommodate the specific metabolic contexts of different organisms. Further research is needed to fully elucidate the comparative enzymology of Glyoxalase II with this compound as a substrate and to explore potential alternative metabolic routes in diverse species. This knowledge will be invaluable for understanding cellular defense mechanisms and for the development of novel therapeutic strategies targeting metabolic and oxidative stress-related diseases.
References
- 1. Glyoxalase system - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of human glyoxalase II and its complex with a glutathione thiolester substrate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. What signals the glyoxalase pathway in plants? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Delivery Challenge: A Comparative Guide to S-Glycolylglutathione Formulations
For researchers, scientists, and drug development professionals, optimizing the bioavailability of therapeutic compounds is a critical hurdle. S-Glycolylglutathione (GSH-Gly), a derivative of the essential antioxidant glutathione, holds promise in various therapeutic areas. However, like many peptide-based molecules, its efficacy is intrinsically linked to its ability to reach systemic circulation. This guide provides a comparative analysis of potential formulation strategies for this compound, drawing upon established principles of drug delivery and experimental data from related compounds to project performance.
The oral bioavailability of small peptides like glutathione is notoriously low, often less than 1%, due to enzymatic degradation in the gastrointestinal tract and poor absorption.[1][2] To overcome these challenges, advanced formulation strategies such as liposomal and nano-sized delivery systems are being explored. While direct comparative studies on different this compound formulations are not yet available in the public domain, this guide extrapolates from existing data on glutathione and other peptides to provide a predictive comparison.
Projected Performance of this compound Formulations
The following table summarizes the anticipated advantages and disadvantages of standard versus advanced formulations for this compound.
| Formulation Type | Projected Bioavailability | Key Advantages | Potential Disadvantages |
| Standard Oral Formulation | Very Low | Cost-effective to manufacture, simple to administer. | Susceptible to enzymatic degradation in the GI tract, poor membrane permeability.[1] |
| Liposomal Formulation | Moderate to High | Protects this compound from degradation, can enhance cellular uptake, potential for controlled release.[3][4] | Higher manufacturing complexity and cost, potential for instability during storage. |
| Nano-sized Formulation | Moderate to High | Increased surface area for absorption, can improve solubility and dissolution rate, potential to overcome membrane barriers.[5] | Complex manufacturing processes, potential for particle aggregation, long-term stability concerns. |
Experimental Methodologies for Bioavailability Assessment
To empirically determine the bioavailability of different this compound formulations, a combination of in vitro and in vivo studies is essential.
In Vitro Permeability Assay
An in vitro Caco-2 cell permeability assay is a standard method to predict intestinal drug absorption.
Caption: Workflow for assessing intestinal permeability of this compound formulations.
In Vivo Pharmacokinetic Study
An in vivo study in an animal model (e.g., rats) is crucial for determining the pharmacokinetic profile of the formulations.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Formulation Administration: Oral gavage of the different this compound formulations (Standard, Liposomal, Nano-sized) and an intravenous (IV) reference group.
-
Blood Sampling: Collection of blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Quantification of this compound concentrations in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to reduce by half.
-
F (Bioavailability): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.
-
Signaling Pathways and Delivery Mechanisms
The primary challenge for oral peptide delivery is overcoming the gastrointestinal barrier. Advanced formulations aim to modulate transport pathways to enhance absorption.
Caption: Projected impact of different formulations on overcoming the GI barrier.
Conclusion
While direct experimental data on the comparative bioavailability of different this compound formulations is not yet available, evidence from similar molecules strongly suggests that liposomal and nano-sized formulations hold significant potential to enhance its oral delivery. By protecting the peptide from enzymatic degradation and improving its transport across the intestinal epithelium, these advanced delivery systems could unlock the full therapeutic potential of this compound. Rigorous in vitro and in vivo studies are necessary to quantify the extent of this enhancement and to select the optimal formulation for clinical development.
References
- 1. Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddhs.com [jddhs.com]
- 4. mdpi.com [mdpi.com]
- 5. The absorptive effects of orobuccal non-liposomal nano-sized glutathione on blood glutathione parameters in healthy individuals: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glutathione Conjugates in Cancer Cell Metabolism: Validating the Role of the Glyoxalase System
Introduction: The metabolic landscape of cancer is characterized by profound reprogramming, most notably the shift towards aerobic glycolysis, known as the Warburg effect.[1][2][3] This accelerated glycolysis leads to the accumulation of cytotoxic byproducts, particularly methylglyoxal (MGO), a reactive α-oxoaldehyde.[1][2][4] To survive this self-induced toxic stress, cancer cells upregulate detoxification pathways, chief among them the glyoxalase system. This system, comprising the enzymes Glyoxalase 1 (GLO1) and Glyoxalase 2 (GLO2), detoxifies MGO through a process involving glutathione (GSH).[1][2][4][5]
The central intermediate in this pathway is S-D-lactoylglutathione, a glutathione conjugate whose metabolism is intrinsically linked to cancer cell proliferation, survival, and drug resistance.[6][7][8] While direct research on S-Glycolylglutathione in cancer metabolism is limited, its structural similarity suggests its role would be evaluated in comparison to the well-documented S-D-lactoylglutathione pathway. This guide provides a comparative analysis of the validated role of the glyoxalase system and its core intermediate, S-D-lactoylglutathione, offering a framework for evaluating other glutathione thioesters.
Comparative Analysis of Glyoxalase System Activity
The glyoxalase system's primary role is to convert cytotoxic methylglyoxal into non-toxic D-lactate.[4] Elevated GLO1 expression is a hallmark of many cancers, correlating with increased survival and proliferation by mitigating the toxic effects of MGO.[2][4][9] This upregulation allows tumor cells to maintain a high glycolytic rate, a key advantage for rapid growth.[3] The following table summarizes quantitative data from studies on glyoxalase enzyme activity in cancer tissues compared to normal tissues, highlighting the system's hyperactivity in malignant cells.
| Enzyme/Metabolite | Cancer Type | Observation | Fold Change (Cancer vs. Normal) | Reference Study Finding |
| Glyoxalase 1 (GLO1) | Breast Cancer | Increased Enzyme Activity | Significantly Higher | A study on 20 patient samples showed far higher GLO1 activity in tumor tissue compared to pair-matched normal tissue.[7] |
| Glyoxalase 2 (GLO2) | Breast Cancer | Increased Enzyme Activity | Significantly Higher | The same study also found significantly elevated GLO2 activity in tumor tissue, indicating an overall upregulation of the detoxification pathway.[7] |
| GLO1 | Various Cancers | mRNA Expression | Elevated in multiple cancers (e.g., ACC, MESO, SARC) | A pan-cancer analysis revealed elevated GLO1 mRNA levels across numerous malignancies, though prognostic implications varied.[9] |
| GLO1 | Prostate & Breast | Protein Expression | Over-expressed | GLO1 was found to be over-expressed in breast and prostate tumor biopsies relative to adjacent non-tumor tissue.[10] |
Signaling and Metabolic Pathways
The glyoxalase system is a critical component of cellular detoxification, directly linked to the central carbon metabolism of cancer cells. Its operation is essential for preventing apoptosis induced by high concentrations of methylglyoxal.
The Glyoxalase Detoxification Pathway
This diagram illustrates the two-step enzymatic process by which the glyoxalase system neutralizes methylglyoxal (MGO). The pathway begins with the non-enzymatic reaction of MGO with glutathione (GSH) and culminates in the formation of D-lactate and the regeneration of GSH.
Caption: The enzymatic detoxification of methylglyoxal by the glyoxalase system.
Experimental Protocols
Validation of the glyoxalase system's role relies on precise measurement of its components' activity and concentration. Below are detailed methodologies for key experiments.
Spectrophotometric Assay for Glyoxalase I (GLO1) Activity
This protocol measures the enzymatic activity of GLO1 by monitoring the formation of S-D-lactoylglutathione.
-
Principle: The assay quantifies the rate of increase in absorbance at 240 nm, which corresponds to the formation of the thioester bond in S-D-lactoylglutathione from its precursors, methylglyoxal and GSH.
-
Reagents:
-
100 mM Sodium Phosphate Buffer (pH 7.2)
-
12 mM Methylglyoxal (MG) solution
-
0.95 mM Reduced Glutathione (GSH) solution
-
-
Procedure:
-
Prepare the assay mixture by combining MG and GSH in the sodium phosphate buffer. Allow the mixture to incubate for at least 30 minutes at room temperature to facilitate the spontaneous formation of the hemithioacetal substrate.
-
Prepare the sample by lysing cells or homogenizing tissue in a suitable buffer and clarifying by centrifugation.
-
To initiate the reaction, add a known amount of protein extract (the enzyme source) to the assay mixture in a quartz cuvette.
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 240 nm over time at 25°C.
-
Calculate the enzyme activity using the molar extinction coefficient of S-D-lactoylglutathione (ε = 3.37 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.[11]
-
Experimental Workflow for Validating GLO1 as a Therapeutic Target
This workflow outlines the steps to assess the impact of GLO1 inhibition or knockdown on cancer cell viability.
Caption: Workflow for assessing GLO1 inhibition as an anti-cancer strategy.
Alternative Pathways and Comparative Molecules
The central role of glutathione in cancer metabolism extends beyond the glyoxalase system. It is the most abundant antioxidant in cells and is critical for detoxifying xenobiotics and maintaining redox homeostasis.[12][13]
-
Glutathione S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of GSH to a wide range of electrophilic compounds, including many chemotherapeutic agents.[12] Overexpression of GSTs is a well-known mechanism of drug resistance in cancer.[12][14] Unlike the highly specific glyoxalase system for α-oxoaldehydes, GSTs have broad substrate specificity.
-
Glutathione Peroxidases (GPxs): These enzymes utilize GSH to reduce hydrogen peroxide and organic hydroperoxides, protecting cancer cells from oxidative damage.[12] Their activity is crucial for cell survival, especially under conditions of high oxidative stress common in tumors.
-
S-D-Lactoylglutathione vs. This compound: S-D-lactoylglutathione is the direct, validated product of the GLO1-catalyzed reaction on the hemithioacetal of methylglyoxal and GSH.[6][8] this compound would be formed from the reaction of glyoxal (a related dicarbonyl) with GSH. While both are thioesters, the vast majority of research in the context of glycolysis-driven cancer focuses on methylglyoxal and thus S-D-lactoylglutathione, which is produced in much larger quantities. The detoxification of glyoxal is also handled by the glyoxalase system, but its role and concentration are considered secondary to methylglyoxal in most cancer metabolism studies.
References
- 1. Role of the Glyoxalase System in Breast Cancer and Gynecological Cancer-Implications for Therapeutic Intervention: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell metabolism: implications for therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and metabolism of methylglyoxal, S-D-lactoylglutathione and D-lactate in cancer and Alzheimer's disease. Exploring the crossroad of eternal youth and premature aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Shades of S-D-Lactoylglutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Glyoxalase 1 gene expression in various types of cancer cells immunopathology: a pan-cancer analysis study [frontiersin.org]
- 10. Investigating the metabolic and biological effects of glyoxalase 1 inhibition and knockdown in cancer cell lines [morressier.com]
- 11. mdpi.com [mdpi.com]
- 12. Glutathione-Dependent Pathways in Cancer Cells [mdpi.com]
- 13. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
S-Glycolylglutathione versus other glutathione analogues in skin lightening studies
An Examination of Glutathione Derivatives and Their Efficacy in Modulating Melanogenesis
For researchers and professionals in drug development, the quest for effective and safe skin lightening agents is a significant area of focus. Glutathione (GSH), a primary endogenous antioxidant, has garnered attention for its purported anti-melanogenic properties. However, its poor stability and low bioavailability have spurred the development of various analogues designed to enhance its efficacy. This guide provides an objective comparison of several glutathione analogues based on available experimental data, with a notable lack of information on S-Glycolylglutathione in current skin lightening literature.
Mechanisms of Action: How Glutathione Analogues Inhibit Pigmentation
The primary mechanism by which glutathione and its analogues are thought to lighten skin is through the inhibition of melanogenesis. This complex process, occurring within melanocytes, is governed by the enzyme tyrosinase. Tyrosinase catalyzes the initial, rate-limiting steps of converting L-tyrosine to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of either brown-black eumelanin or yellow-red pheomelanin.
Glutathione analogues can interfere with this pathway in several ways:
-
Direct Tyrosinase Inhibition: Some analogues can bind to the copper-containing active site of the tyrosinase enzyme, blocking its catalytic function.[1]
-
Quenching of Dopaquinone: The thiol (-SH) group of glutathione can react with dopaquinone, diverting the melanogenesis pathway towards the production of lighter pheomelanin.[2]
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), which are known to stimulate melanogenesis, these compounds can indirectly reduce melanin production.[2]
Below is a diagram illustrating the core melanogenesis pathway and the points of intervention for glutathione-based compounds.
Comparative Efficacy of Glutathione Analogues: In Vitro Data
A pivotal study by Chung et al. (2016) provides a direct comparison of reduced glutathione (GSH) and its esterified derivatives—GSH monoethyl ester (GSH-MEE), GSH diethyl ester (GSH-DEE), and GSH monoisopropyl ester (GSH-MIPE)—in cell-based assays. The findings highlight that simple GSH is largely ineffective at inhibiting melanin production in vitro, whereas its more lipophilic ester derivatives demonstrate significant activity.[1]
| Compound | Concentration | Cell Line | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) | Cytotoxicity | Reference |
| GSH | 1 mM | Melan-A | ~100% | ~100% | No | [1] |
| GSH-MEE | 1 mM | Melan-A | ~40% | ~60% | No | [1] |
| GSH-MIPE | 1 mM | Melan-A | ~35% | ~65% | Yes | [1] |
| GSH-DEE | 1 mM | Melan-A | Not Reported | Not Reported | Yes | [1] |
| Arbutin | 100 µg/mL | Melan-A | ~75% | Not Reported | No | [1] |
GSH: Reduced Glutathione; GSH-MEE: GSH Monoethyl Ester; GSH-MIPE: GSH Monoisopropyl Ester; GSH-DEE: GSH Diethyl Ester.
The data clearly indicates that while standard GSH has no significant effect on melanogenesis, its esterified forms, particularly GSH-MEE and GSH-MIPE, profoundly reduce melanin content and intracellular tyrosinase activity.[1] However, the study also noted that GSH-MIPE and GSH-DEE exhibited cytotoxicity, positioning GSH-MEE as the most promising candidate from this group for further development due to its high efficacy and lack of toxicity.[1]
Another novel analogue, Glutathione Trisulphide (GSSSG) , has shown potent anti-melanogenic effects at much lower concentrations (micromolar range) compared to the millimolar concentrations required for GSH.[3] GSSSG was found to significantly suppress melanin production induced by α-MSH in B16-F0 melanoma cells.[3]
Clinical Trial Data: From In Vitro to Human Skin
While in vitro data is crucial, clinical validation is paramount. Studies on topical and oral forms of glutathione analogues and precursors provide insights into their real-world efficacy.
| Compound/Combination | Administration | Duration | Key Finding | Reference |
| Oxidized Glutathione (GSSG) 2% Lotion | Topical | 10 weeks | Significantly lowered skin melanin index compared to placebo (P<0.001). | [4][5][6] |
| L-Cysteine (500 mg) + L-Glutathione (250 mg) | Oral | 12 weeks | Significant skin lightening and reduction in facial dark spot size, superior to either compound alone or placebo. | |
| L-Glutathione (500 mg/day) | Oral | 4 weeks | Some studies report significant reductions in melanin levels, while others show no significant changes, indicating variable outcomes. |
These trials suggest that both topical oxidized glutathione (GSSG) and oral supplementation with a combination of L-Cysteine and L-Glutathione can produce statistically significant skin lightening effects.[4] The synergistic effect observed with the L-Cysteine and L-Glutathione combination is particularly noteworthy for oral formulation development.
Experimental Protocols
To ensure reproducibility and critical evaluation, the methodologies used in these key studies are summarized below.
Protocol 1: In Vitro Melanin Content and Tyrosinase Activity Assay (Adapted from Chung et al., 2016)
This workflow outlines the typical steps for evaluating the efficacy of glutathione analogues in a laboratory setting using melanoma cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 3. healingpharmaonline.com [healingpharmaonline.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating skin colour: role of the thioredoxin and glutathione systems in regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esliteglutathione.com [esliteglutathione.com]
Safety Operating Guide
Navigating the Disposal of S-Glycolylglutathione: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of S-Glycolylglutathione, a key reagent in many experimental workflows. By adhering to these guidelines, laboratories can maintain operational efficiency while upholding the highest standards of safety and environmental responsibility.
This compound: A Non-Hazardous Profile
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. This classification is the primary determinant for its disposal protocol. However, it is crucial to recognize that institutional and local regulations may have specific requirements for the disposal of any chemical waste, regardless of its hazard classification. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Procedures
The following procedures are designed to provide a clear and logical workflow for the disposal of this compound, ensuring both safety and regulatory compliance.
1. Waste Characterization and Segregation:
-
Initial Assessment: Confirm that the waste stream contains only this compound and non-hazardous solvents (e.g., water, ethanol). If mixed with other chemicals, the entire mixture must be characterized based on the most hazardous component.
-
Segregation: Do not mix this compound waste with hazardous waste streams such as chlorinated solvents, heavy metals, or corrosive materials[1]. Maintain separate, clearly labeled waste containers for non-hazardous chemical waste.
2. Container Selection and Labeling:
-
Container Choice: Utilize a chemically compatible, leak-proof container with a secure lid[2][3]. High-density polyethylene (HDPE) or glass containers are generally suitable for aqueous solutions of this compound.
-
Labeling: Clearly label the waste container with "Non-Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume. Accurate labeling is essential for proper disposal by your institution's waste management personnel.
3. Accumulation and Storage:
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory[2][4].
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a spill[1][2].
-
Time Limits: Adhere to your institution's and local regulations regarding the maximum allowable time for waste accumulation in the laboratory[3][4][5].
4. Final Disposal:
-
Institutional Procedures: Follow your institution's established procedures for the pickup and disposal of non-hazardous chemical waste. This may involve submitting a request through your EHS department or a designated online portal.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, as part of good laboratory practice and to comply with institutional requirements.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps to determine the appropriate disposal path for this compound waste.
Quantitative Data Summary
While the Safety Data Sheet for this compound does not specify quantitative limits for disposal, general laboratory waste regulations provide context for accumulation.
| Parameter | Guideline | Citation |
| Hazard Classification | Not a hazardous substance or mixture | |
| Satellite Accumulation Limit (Hazardous Waste) | Up to 55 gallons | [4] |
| Academic Lab Waste Removal (Subpart K) | Every 12 months | [4] |
| Generator Waste Storage (Large Quantity) | Up to 90 days | [3][5] |
Note: The quantitative limits for hazardous waste accumulation are provided for context and as a conservative best practice, even though this compound is classified as non-hazardous.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. This commitment to best practices not only protects laboratory personnel and the environment but also builds a foundation of trust and reliability in all research endeavors.
References
Comprehensive Safety and Handling Guide for S-Glycolylglutathione
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling S-Glycolylglutathione. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N₃O₈S |
| Molecular Weight | 365.36 g/mol [1] |
| IUPAC Name | (4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxyacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1] |
| Physical State | Solid (assumed, based on handling recommendations to avoid dust formation) |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Equipment | Specifications |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical impermeable gloves. |
| Body Protection | Wear suitable protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust, mist, gas, or vapors. |
Operational and Handling Plan
Proper handling procedures are critical to prevent accidents and contamination.
-
Ventilation: Always handle this compound in a well-ventilated place.[2]
-
Hygiene: Practice good industrial hygiene and safety. Set up emergency exits and a risk-elimination area.[2]
-
Fire and Explosion Prevention: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Contact Avoidance: Avoid contact with skin and eyes.[2]
Caption: this compound Handling Workflow.
Storage Plan
Correct storage is essential for maintaining the integrity of this compound and ensuring safety.
-
Container: Store in a tightly closed container.[2]
-
Environment: Keep in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[2]
Accidental Release and Disposal Plan
In the event of a spill or the need for disposal, the following steps must be taken.
Accidental Release Measures:
-
Avoid Dust Formation: Prevent the creation of dust.[2]
-
Personal Protection: Use personal protective equipment, including chemical impermeable gloves. Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[2]
-
Ventilation: Ensure adequate ventilation in the affected area.[2]
-
Ignition Sources: Remove all sources of ignition.[2]
-
Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]
-
Environmental Protection: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[2]
Containment and Cleaning Up:
-
Containment: Collect the spillage.
-
Disposal Preparation: Keep the chemical in suitable, closed containers for disposal.[2]
-
Tools: Use spark-proof tools and explosion-proof equipment.[2]
-
Prompt Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Caption: this compound Spill Response Protocol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
